1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIAAVHCRHKNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629308 | |
| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294877-29-5 | |
| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and materials science. This document details the underlying chemical principles, a representative experimental protocol, and relevant quantitative data.
Introduction
Substituted pyrazoles are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromo-substituent on the phenyl ring offers a reactive handle for further functionalization through various cross-coupling reactions. The synthesis of this class of compounds is most commonly achieved through the Knorr pyrazole synthesis, a robust and high-yielding reaction.
Core Synthesis Pathway: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and widely utilized method for the preparation of pyrazoles. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In the case of this compound, the reaction proceeds between (3-bromophenyl)hydrazine and acetylacetone (2,4-pentanedione).
The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[2] The use of an unsymmetrical dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomeric products. However, in the case of acetylacetone, a symmetrical dicarbonyl, only one product is formed.
Reaction Signaling Pathway
Caption: Knorr Pyrazole Synthesis Pathway.
Quantitative Data Summary
| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Acetylacetone | Glacial Acetic Acid | 4-5 | Reflux | 71 | |
| 4-Bromophenylhydrazine | Acetylacetone | Ethanol | 6 | Reflux | Not Specified | [3] |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO | 0.5 | 80 | 95 | [4] |
| Phenylhydrazine | Ethyl Benzoylacetate | Acetic Acid/1-Propanol | 1 | 100 | High | [1] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on established Knorr pyrazole synthesis procedures.[3][5]
Materials:
-
(3-Bromophenyl)hydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid or Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-bromophenyl)hydrazine hydrochloride (1.0 eq).
-
Solvent and Reactant Addition: Add a suitable solvent such as ethanol or glacial acetic acid. To this suspension, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow
Caption: General Experimental Workflow.
Conclusion
The synthesis of this compound via the Knorr pyrazole synthesis is a reliable and efficient method. This guide provides the fundamental knowledge, a detailed experimental protocol, and a visual representation of the workflow to aid researchers in the successful synthesis and further exploration of this valuable chemical entity. The straightforward nature of the reaction and the potential for high yields make it an attractive route for both academic and industrial applications.
References
Navigating the Landscape of 1-Aryl-3,5-dimethyl-1H-pyrazoles: A Technical Guide for Researchers
Introduction:
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] This technical guide focuses on 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole (CAS Number: 294877-29-5), a member of the 1-aryl-3,5-dimethyl-1H-pyrazole family. While specific in-depth research on this particular molecule is limited in publicly available literature, this document provides a comprehensive overview based on the established chemistry and pharmacology of this compound class. We will explore its physicochemical properties, a probable synthetic route, and its potential, yet to be confirmed, biological significance, offering a valuable resource for researchers and drug development professionals.
Physicochemical and Structural Data
A clear understanding of the physicochemical properties of this compound is fundamental for any research endeavor. The following table summarizes its key identifiers and computed properties.
| Property | Value |
| CAS Number | 294877-29-5 |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=NOC1=C)C2=CC=CC(=C2)Br |
| InChI Key | KPIAAVHCRHKNRT-UHFFFAOYSA-N |
Synthesis Methodology: A Probable Route
The synthesis of 1-aryl-3,5-dimethyl-1H-pyrazoles is a well-established process in organic chemistry. A common and efficient method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. For this compound, the likely synthetic pathway involves the reaction of 3-bromophenylhydrazine with acetylacetone (2,4-pentanedione).
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Distilled Water
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Preparation of 3-Bromophenylhydrazine: If starting from the hydrochloride salt, neutralize an aqueous solution of 3-bromophenylhydrazine hydrochloride with a saturated solution of sodium bicarbonate until the solution is basic. The free hydrazine can then be extracted with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenylhydrazine (1 equivalent) in glacial acetic acid or ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. If a precipitate forms, it can be collected by filtration. If no precipitate forms, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities: A Landscape of Possibilities
Potential Therapeutic Areas:
-
Anti-inflammatory: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4]
-
Anticancer: The pyrazole nucleus is a common scaffold in the design of anticancer agents, targeting various kinases and signaling pathways involved in cell proliferation and survival.[2]
-
Antimicrobial: Substituted pyrazoles have been reported to possess antibacterial and antifungal activities.[5]
-
Neuroprotective: Some pyrazole derivatives have shown potential in protecting neuronal cells from damage, suggesting applications in neurodegenerative diseases.[3]
The bromophenyl substitution may enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Hypothetical Signaling Pathway Modulation
Given the prevalence of anti-inflammatory and anticancer activities within the pyrazole class, a hypothetical mechanism of action could involve the modulation of key signaling pathways such as the NF-κB or MAPK pathways, which are central to inflammation and cancer.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by the target compound.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule within the pharmacologically significant pyrazole family. This guide provides a foundational understanding of its chemical nature, a reliable synthetic approach, and a rational basis for investigating its potential biological activities.
Future research should focus on the actual synthesis and in-depth biological evaluation of this compound. Screening against a panel of kinases, inflammatory targets, and microbial strains would be a logical next step to uncover its therapeutic potential. The detailed methodologies and structured data presented herein are intended to serve as a catalyst for such investigations, paving the way for new discoveries in the field of medicinal chemistry.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectral and Methodological Profile of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and synthetic methodology for the compound 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Due to the limited availability of complete, publicly accessible spectral data for this specific isomer, this document also includes comparative data from the closely related 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole to provide a valuable reference for researchers.
Spectral Data
The following tables summarize the available and expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectral Data
| Proton | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Multiplicity |
| CH3 (pyrazole, C3) | ~2.3 | 2.26 | s |
| CH3 (pyrazole, C5) | ~2.3 | 2.28 | s |
| CH (pyrazole, C4) | ~6.0 | 5.91 | s |
| Aromatic-H | 7.2 - 7.8 | 7.36 (d, J=9.0 Hz), 7.52 (d, J=8.3 Hz) | m |
Table 2: 13C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole |
| CH3 (pyrazole, C3) | ~12 | 12.2 |
| CH3 (pyrazole, C5) | ~13 | 13.2 |
| CH (pyrazole, C4) | ~108 | 107.8 |
| Aromatic C-Br | ~122 | 125.4 |
| Aromatic C | ~125-133 | 128.5, 132.4 |
| Aromatic C-N | ~138 | 137.3 |
| C3 (pyrazole) | ~140 | 138.4 |
| C5 (pyrazole) | ~149 | 148.4 |
Infrared (IR) Spectroscopy
An FT-IR spectrum for 1-(3-Bromophenyl)-3,5-dimethylpyrazole is available through SpectraBase, though full access may require a subscription[1]. The characteristic absorption bands are expected in the following regions:
Table 3: IR Spectral Data
| Functional Group | Expected Wavenumber (cm-1) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=N stretch (pyrazole) | 1600 - 1550 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch | 1350 - 1250 |
| C-Br stretch | 700 - 500 |
Mass Spectrometry (MS)
While a specific mass spectrum for this compound was not found, the expected molecular ion peaks based on its chemical formula (C11H11BrN2) are presented below. The presence of bromine would result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
Table 4: MS Spectral Data
| Ion | Expected m/z | Notes |
| [M]+ | 250.01 | Corresponding to 79Br isotope |
| [M+2]+ | 252.01 | Corresponding to 81Br isotope, with approximately equal abundance to the M+ peak |
Experimental Protocols
The synthesis of 1-aryl-3,5-dimethylpyrazoles is typically achieved through the condensation of a substituted phenylhydrazine with acetylacetone (2,4-pentanedione).
Synthesis of this compound
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Sodium Acetate (if starting with hydrochloride salt)
-
Sodium Bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water, followed by the addition of ethanol. Alternatively, dissolve 3-bromophenylhydrazine in glacial acetic acid.
-
Addition of Acetylacetone: To the stirred solution, add acetylacetone (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Spectral Analysis Protocols
-
NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets for solid samples or as a thin film on NaCl plates for oils.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of 1-aryl-3,5-dimethylpyrazoles.
References
The Biological Frontier of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide delves into the biological landscape of a specific subclass: 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole derivatives. While comprehensive research on a broad range of these specific derivatives is emerging, this document consolidates the available data, details relevant experimental protocols, and explores potential therapeutic avenues, providing a foundational resource for researchers in drug discovery and development.
Synthesis and Characterization
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The core structure of this compound can be synthesized through the condensation of a β-diketone with a substituted hydrazine.
A notable derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has been synthesized and characterized. Its structure was confirmed by single-crystal X-ray diffraction, and its electronic properties have been studied using Density Functional Theory (DFT) methods.[1]
General Synthesis Workflow
The synthesis of pyrazole derivatives often follows a standardized workflow, which can be adapted for the specific synthesis of this compound and its analogues.
Biological Activities
Research into the biological activities of this compound derivatives is an active area. The presence of the bromophenyl moiety is often associated with enhanced biological effects in various heterocyclic compounds.
Antimicrobial Activity
A synthesized derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has been screened for its in vitro antifungal and antibacterial properties.[1]
Table 1: Antimicrobial Activity of a this compound Derivative
| Compound | Fungal Strain | Inhibition (%) | Bacterial Strains | Activity |
| (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Fusarium oxysporum f. sp. albedinis | 46 | Escherichia coli, Bacillus subtilis, Micrococcus luteus | No significant effect |
These findings suggest that this particular derivative possesses moderate antifungal activity but is inactive against the tested bacterial strains.[1] The structure-activity relationship (SAR) of pyrazole derivatives often indicates that the nature and position of substituents on the phenyl ring significantly influence antimicrobial potency.
Anticancer and Anti-inflammatory Potential (Hypothesized)
While specific data for the anticancer and anti-inflammatory activities of this compound derivatives are not yet extensively reported, the broader class of pyrazole derivatives is well-known for these properties. The bromophenyl substitution, in particular, has been linked to potent anticancer activity in other pyrazole series.[2] It is hypothesized that derivatives of this compound could also exhibit significant anticancer and anti-inflammatory effects. Further research is warranted to explore these potential activities.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives, which can be adapted for the study of this compound and its analogues.
Synthesis of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one[1]
Materials:
-
1-acetyl-1,5-dimethyl-1H-pyrazole
-
3-bromoacetophenone
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 1-acetyl-1,5-dimethyl-1H-pyrazole in anhydrous THF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-bromoacetophenone in anhydrous THF dropwise.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Antifungal Activity Assay[1]
Materials:
-
Synthesized compound
-
Fungal strain (Fusarium oxysporum f. sp. albedinis)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Dissolve the synthesized compound in DMSO to a desired stock concentration.
-
Incorporate the compound into the molten PDA medium at various concentrations.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each agar plate with a mycelial disc of the test fungus.
-
Incubate the plates at an appropriate temperature for several days.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate (containing only DMSO).
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
Materials:
-
Synthesized compound
-
Bacterial strains (Escherichia coli, Bacillus subtilis, Micrococcus luteus)
-
Mueller-Hinton Agar (MHA) medium
-
Sterile cork borer
-
DMSO
Procedure:
-
Prepare and sterilize MHA medium.
-
Prepare a standardized inoculum of each bacterial strain.
-
Pour the molten MHA into sterile Petri dishes and allow it to solidify.
-
Spread the bacterial inoculum evenly over the surface of the agar plates.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the dissolved compound (in DMSO) into each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Signaling Pathways and Mechanisms of Action (Hypothetical)
While the precise mechanisms of action for this compound derivatives are yet to be elucidated, insights can be drawn from the known activities of other pyrazole-based compounds. Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Future Directions
The field of this compound derivatives is ripe for further exploration. Key future research directions include:
-
Synthesis of a diverse library of analogues: Systematic modification of the pyrazole core and the bromophenyl ring will be crucial for establishing comprehensive structure-activity relationships.
-
Broad-spectrum biological screening: Evaluation against a wide range of cancer cell lines, microbial strains, and inflammatory models is necessary to identify lead compounds.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways will be essential for rational drug design and optimization.
-
In vivo efficacy and toxicity studies: Promising in vitro candidates should be advanced to preclinical animal models to assess their therapeutic potential and safety profiles.
This technical guide provides a snapshot of the current knowledge on the biological activity of this compound derivatives. While the available data is limited, the foundational understanding of pyrazole chemistry and biology suggests that this class of compounds holds significant promise for the development of novel therapeutic agents. Continued research in this area is highly encouraged.
References
Unraveling the Biological Activity of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound belonging to the diverse and pharmacologically significant pyrazole class of heterocyclic compounds. While the specific mechanism of action for this particular molecule remains largely uncharacterized in publicly available research, preliminary studies on closely related analogs suggest potential antifungal properties. This technical guide synthesizes the current, albeit limited, understanding of this compound and its derivatives, drawing from existing literature on their synthesis and general biological activities. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and similar pyrazole-based compounds. A comprehensive investigation into its molecular targets and signaling pathways is warranted to fully elucidate its mechanism of action.
Introduction
Pyrazole derivatives are a well-established class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3][4][5][6][7] The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with a wide range of biological targets.[2] This has led to the development of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][3][6] The specific compound, this compound, has been synthesized, but detailed studies on its mechanism of action are not yet available in the scientific literature. This guide will focus on a closely related analog to provide insights into its potential biological activities and the experimental approaches used in its initial characterization.
Synthesis and Characterization
A structurally similar compound, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has been synthesized and characterized.[8][9][10] The synthesis involves a one-pot in situ condensation method.
Experimental Protocol: Synthesis of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one[9]
-
A solution of pyrazolic carboxylate is added to a suspension of sodium in toluene.
-
1-(3-bromophenyl)ethanone is then added to the mixture at 0 °C.
-
The reaction mixture is stirred at room temperature for two days.
-
The resulting precipitate is treated and neutralized.
-
The organic layer is extracted, concentrated, and dried.
-
The final product is purified by silica gel column chromatography.
The structure of the synthesized compound was confirmed using single-crystal X-ray diffraction.[8][9][10]
Biological Activity
The synthesized analog, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has been screened for its in vitro biological activity.
Antifungal Activity
The compound exhibited moderate antifungal activity against the fungal strain Fusarium oxysporum f. sp. albedinis FAO.[8][9][10]
| Fungal Strain | Compound | Inhibition Percentage (%) |
| Fusarium oxysporum f. sp. albedinis FAO | (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | 46 |
Antibacterial Activity
The compound was tested against three bacterial strains: Escherichia coli, Bacillus subtilis, and Micrococcus luteus. No significant antibacterial effect was observed against these organisms.[8][9][10]
Potential Mechanisms of Action of Pyrazole Derivatives (General)
While the specific mechanism for this compound is unknown, the broader class of pyrazole derivatives exerts its biological effects through various mechanisms, including:
-
Enzyme Inhibition: Many pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, act by inhibiting specific enzymes like cyclooxygenase-2 (COX-2).[11] Other pyrazole derivatives have been shown to inhibit enzymes such as xanthine oxidase and monoamine oxidase (MAO).[12][13]
-
Receptor Modulation: Certain pyrazole analogs can interact with various cellular receptors, including opioid receptors.[11]
-
Disruption of Signaling Pathways: Pyrazole derivatives have been reported to interfere with signaling pathways crucial for cell proliferation and survival, such as the mitogen-activated protein kinase (MEK) pathway.[11]
-
Induction of Apoptosis: Some pyrazole compounds have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells, often through the generation of reactive oxygen species (ROS).[14]
Future Directions
The preliminary findings on a structurally related compound suggest that this compound and its analogs may hold promise as antifungal agents. To understand their therapeutic potential, future research should focus on:
-
Elucidating the specific molecular target(s) responsible for the observed antifungal activity.
-
Investigating the signaling pathways modulated by these compounds in fungal cells.
-
Conducting structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity.
-
Screening against a broader panel of fungal and microbial pathogens to determine the spectrum of activity.
-
Evaluating the cytotoxicity in mammalian cell lines to assess the therapeutic index.
Conclusion
Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. The available data on a closely related analog indicates a potential for antifungal activity, providing a starting point for further investigation. A detailed exploration of its molecular interactions and cellular effects is essential to unlock the therapeutic possibilities of this and other novel pyrazole derivatives.
Visualizations
Caption: Synthesis workflow for a this compound analog.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Given the importance of solubility in drug discovery and development, this document outlines the available data, presents a general experimental protocol for solubility determination, and offers a logical workflow for assessing the solubility of this compound and its analogs.
Introduction to this compound
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The solubility of such compounds in various organic solvents is a critical parameter, influencing everything from reaction kinetics in synthesis to formulation and bioavailability in drug development. An understanding of a compound's solubility profile is essential for its effective handling, purification, and application in both research and industrial settings.
Quantitative Solubility Data
A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates that such data may not have been published or is part of proprietary research.
In the absence of specific data, a general solubility profile can be inferred from the behavior of similar pyrazole-based molecules. Pyrazoles are generally known to be soluble in a range of organic solvents, particularly polar aprotic and protic solvents. However, the presence of the bromophenyl group may influence its solubility in nonpolar solvents.
The following table lists common organic solvents used in laboratory and industrial settings. Researchers are encouraged to use the experimental protocol provided in the subsequent section to determine the precise solubility of this compound in their solvents of interest.
| Solvent | Chemical Formula | Type | Quantitative Solubility (g/100mL) at 25°C |
| Acetone | C₃H₆O | Polar aprotic | Data not available in literature |
| Acetonitrile | C₂H₃N | Polar aprotic | Data not available in literature |
| Chloroform | CHCl₃ | Polar aprotic | Data not available in literature |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Data not available in literature |
| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Data not available in literature |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Data not available in literature |
| Ethanol | C₂H₅OH | Polar protic | Data not available in literature |
| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Data not available in literature |
| Hexane | C₆H₁₄ | Nonpolar | Data not available in literature |
| Methanol | CH₃OH | Polar protic | Data not available in literature |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Data not available in literature |
| Toluene | C₇H₈ | Nonpolar | Data not available in literature |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a generalized and widely accepted protocol for determining the solubility of a solid organic compound in an organic solvent. This method, known as the shake-flask method, is reliable for generating equilibrium solubility data.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or screw-cap test tubes
-
Constant temperature shaker or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
The weight of the dissolved solid can then be used to calculate the solubility.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
The solubility is typically expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL).
-
Calculate the solubility using the following formula if using the gravimetric method: Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of solvent in mL) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a solid organic compound.
Conclusion
physical and chemical properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties, a representative synthetic protocol, and potential biological relevance of the heterocyclic compound 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Due to limited publicly available experimental data for this specific molecule, this guide leverages information on closely related analogs to provide a comprehensive profile. All quantitative data is presented in structured tables, and a representative experimental protocol for its synthesis is provided. Furthermore, a generalized signaling pathway potentially modulated by bioactive pyrazole derivatives and a schematic for the synthetic workflow are visualized using Graphviz.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 294877-29-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₁BrN₂ | --INVALID-LINK--[2] |
| Molecular Weight | 251.12 g/mol | --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK--[2] |
| Purity | ≥98% | --INVALID-LINK--[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights an opportunity for further research to characterize this compound fully.
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis of structurally similar pyrazoles is well-documented and typically involves the condensation of a substituted hydrazine with a β-dicarbonyl compound. The following is a representative protocol adapted from the synthesis of related 1-aryl-3,5-dimethylpyrazoles.
Representative Synthesis of this compound
This procedure is based on the general method for the synthesis of 1-aryl-3,5-dimethylpyrazoles.[3][4]
Materials:
-
3-Bromophenylhydrazine (or its hydrochloride salt)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Sodium Acetate (if using hydrazine hydrochloride)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenylhydrazine (1.0 equivalent). If using the hydrochloride salt, also add sodium acetate (1.1 equivalents).
-
Solvent Addition: Add ethanol or glacial acetic acid to the flask to dissolve the reagents.
-
Addition of β-Dicarbonyl: Slowly add acetylacetone (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Extraction: The residue is taken up in ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[5][6] Derivatives of pyrazole have been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[7][8][9]
A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. The following diagram illustrates a generalized COX signaling pathway, which represents a potential target for bioactive pyrazole derivatives.
Disclaimer: The following signaling pathway is a generalized representation and has not been specifically demonstrated for this compound. It serves as an illustrative example of a pathway that is often modulated by this class of compounds.
Generalized Cyclooxygenase (COX) Signaling Pathway
Conclusion
This compound is a halogenated aryl-pyrazole whose detailed experimental characterization is not extensively documented in the public domain. Based on the chemistry of analogous compounds, its synthesis is feasible through standard heterocyclic chemistry techniques. The pyrazole core suggests that this compound could be a candidate for biological screening, particularly in the areas of anti-inflammatory and anticancer research. Further investigation is warranted to fully elucidate the physical, chemical, and biological properties of this molecule, which may hold potential for applications in medicinal chemistry and drug discovery.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-(3-Bromophenyl)-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. rsc.org [rsc.org]
- 5. museonaturalistico.it [museonaturalistico.it]
- 6. mdpi.com [mdpi.com]
- 7. academicstrive.com [academicstrive.com]
- 8. mdpi.com [mdpi.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Core: A Historical and Technical Guide to its Discovery and Enduring Impact on Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its journey from a laboratory curiosity in the 19th century to a cornerstone of modern pharmaceuticals is a testament to the power of synthetic chemistry and rational drug design. This technical guide provides an in-depth exploration of the discovery and history of pyrazole compounds in medicinal chemistry, from the seminal Knorr synthesis to the development of blockbuster drugs. We will delve into the experimental protocols that defined their biological activities, present key quantitative data, and visualize the intricate signaling pathways and discovery workflows that have cemented the pyrazole core as a vital tool in the armamentarium of drug discovery.
The Dawn of Pyrazole Chemistry: The Knorr Synthesis of 1883
The story of pyrazole's medicinal significance begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reactions of ethyl acetoacetate and phenylhydrazine, Knorr serendipitously discovered a new class of compounds: pyrazolones.[1][2][3] This reaction, now famously known as the Knorr pyrazole synthesis, provided a versatile and efficient method for constructing the pyrazole ring and opened the door to a new world of chemical and therapeutic possibilities.[1][2]
Experimental Protocol: The Knorr Pyrazole Synthesis (1883)
Based on Knorr's original publication in Berichte der deutschen chemischen Gesellschaft, the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the first pyrazolone derivative, can be described as follows:
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Heating apparatus (e.g., water bath)
Procedure:
-
Condensation: Phenylhydrazine is reacted with an equimolar amount of ethyl acetoacetate. This initial step involves the condensation of the hydrazine with the keto group of the β-ketoester to form a phenylhydrazone intermediate.
-
Cyclization: The resulting phenylhydrazone is then heated. The heat promotes an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group.
-
Dehydration: The cyclized intermediate subsequently undergoes dehydration (elimination of a water molecule) to form the stable, aromatic pyrazolone ring.
-
Isolation: Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, crystallizes and can be isolated.
This foundational synthesis paved the way for the creation of a vast library of pyrazole derivatives, each with the potential for unique biological activity.
The First Wave of Pyrazole Therapeutics: Antipyrine and Phenylbutazone
The discovery of the Knorr synthesis quickly led to the development of the first generation of pyrazole-based medicines. These early drugs provided much-needed relief from pain, fever, and inflammation, and laid the groundwork for the more sophisticated pyrazole compounds that would follow.
Antipyrine (Phenazone): A Pioneering Analgesic and Antipyretic
Synthesized by Knorr shortly after his initial discovery, Antipyrine (also known as phenazone) was one of the first synthetic drugs to see widespread clinical use.[4] It exhibited potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.
Historical Experimental Protocols for Assessing Analgesic and Antipyretic Activity:
While specific quantitative data from the late 19th and early 20th centuries are scarce in readily available literature, the methodologies used to establish the efficacy of drugs like Antipyrine involved animal models that are precursors to modern assays.
-
Analgesic Activity (Historical Methods): Early methods for assessing pain relief in animals often involved observing their reaction to a painful stimulus.
-
Tail-Flick and Hot-Plate Tests: These tests measure the latency of an animal's response to a thermal stimulus (e.g., radiant heat on the tail or a heated surface).[5] An increase in the time it takes for the animal to withdraw its tail or lick its paws after drug administration indicates an analgesic effect.[5]
-
Writhing Test: This involved injecting a chemical irritant (like acetic acid) into the abdominal cavity of a mouse and counting the number of "writhes" (stretching and constricting of the abdomen) over a set period. A reduction in the number of writhes after drug administration demonstrated analgesic activity.[6]
-
-
Antipyretic Activity (Historical Methods): To test for fever-reducing properties, a fever would first be induced in an animal model.
-
Brewer's Yeast-Induced Pyrexia: A suspension of Brewer's yeast injected subcutaneously into rats or rabbits reliably induces a fever.[7][8][9][10][11] The rectal temperature of the animals is then monitored after administration of the test compound.[7][8][9][10][11] A significant decrease in body temperature compared to a control group indicates antipyretic activity.[7][8][9][10][11]
-
Phenylbutazone: A Potent Anti-Inflammatory Agent
Introduced in the late 1940s, Phenylbutazone was a significant step forward in the treatment of inflammatory conditions like rheumatoid arthritis and gout.[12][13][14][15][16] Its primary mechanism of action was later understood to be the non-selective inhibition of cyclooxygenase (COX) enzymes.[13]
Historical Experimental Protocols for Assessing Anti-Inflammatory Activity:
-
Carrageenan-Induced Paw Edema: This widely used model involves injecting carrageenan, a seaweed extract, into the paw of a rat, which induces a localized inflammatory response and swelling (edema).[17][18] The volume of the paw is measured at various time points after administration of the test drug.[17][18] A reduction in paw swelling compared to a control group indicates anti-inflammatory activity.[17][18]
Quantitative Data for Phenylbutazone:
While historical in vivo data is limited, more recent in vitro studies have quantified the inhibitory activity of Phenylbutazone on COX enzymes.
| Compound | Target | IC50 | Species | Assay Type |
| Phenylbutazone | COX-1 | 0.302 (ratio) | Equine | Whole Blood |
| Phenylbutazone | COX-2 | 0.302 (ratio) | Equine | Whole Blood |
Note: The provided data is a ratio of IC50 for COX-1:COX-2, indicating non-selective inhibition.[19][20]
The Modern Era: Rational Drug Design and Selective COX-2 Inhibition
The major drawback of early NSAIDs like Phenylbutazone was their gastrointestinal side effects, which stemmed from their non-selective inhibition of both COX-1 and COX-2 enzymes. COX-1 is a constitutively expressed enzyme that plays a protective role in the stomach lining, while COX-2 is an inducible enzyme that is upregulated during inflammation.[21] This understanding led to the dawn of a new era in pyrazole medicinal chemistry: the rational design of selective COX-2 inhibitors.
Celecoxib (Celebrex): A Landmark in Selective COX-2 Inhibition
In the 1990s, researchers at G.D. Searle (later acquired by Pfizer) embarked on a mission to develop a safer NSAID.[22][23] Their efforts culminated in the discovery of Celecoxib, a diarylpyrazole that demonstrated high selectivity for inhibiting COX-2 over COX-1.[22][23]
The Discovery of Celecoxib: A High-Throughput Screening and Lead Optimization Workflow:
The discovery of Celecoxib was a triumph of modern drug discovery, involving the screening of large compound libraries and subsequent chemical modifications to optimize potency and selectivity.
-
High-Throughput Screening (HTS): A large library of compounds, including many pyrazole derivatives, was screened for their ability to inhibit COX-1 and COX-2 enzymes in vitro. These assays typically measure the production of prostaglandins, the downstream products of COX activity.
-
Hit Identification: From the HTS, pyrazole-containing compounds were identified as "hits" that showed promising COX-2 inhibitory activity and selectivity.
-
Lead Optimization: The initial pyrazole hits underwent a process of lead optimization. This involved synthesizing numerous analogs with modifications to the pyrazole core and its substituents. The goal was to improve COX-2 potency and selectivity, as well as to optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Structure-Activity Relationship (SAR) Studies: Through SAR studies, researchers identified the key structural features of the diarylpyrazole scaffold that were crucial for potent and selective COX-2 inhibition.
-
Preclinical and Clinical Development: The most promising candidate, Celecoxib, was then advanced through extensive preclinical and clinical trials to establish its safety and efficacy, ultimately leading to its approval by the FDA in 1998.[22][24]
References
- 1. benchchem.com [benchchem.com]
- 2. slideshare.net [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Experimental models for Antipyretic, analgesic and anti inflammatory activity | PPTX [slideshare.net]
- 9. Screening of antipyretic drugs | PPTX [slideshare.net]
- 10. veterinaryworld.org [veterinaryworld.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylbutazone - Wikipedia [en.wikipedia.org]
- 16. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. ijpras.com [ijpras.com]
- 19. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]
- 20. COX-2 chronology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 22. news-medical.net [news-medical.net]
- 23. Celecoxib - Wikipedia [en.wikipedia.org]
- 24. boyneclarke.com [boyneclarke.com]
Unlocking Therapeutic Potential: A Technical Guide to Bromophenyl-Pyrazole Derivatives and Their Molecular Targets
For Immediate Release: A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Among its myriad variations, bromophenyl-pyrazole derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of pharmacological activities. This technical guide delves into the core of their therapeutic potential, elucidating key molecular targets, presenting quantitative efficacy data, and providing detailed experimental methodologies to facilitate further research and development in this critical area.
Identified Therapeutic Targets and Quantitative Efficacy
Bromophenyl-pyrazole derivatives have demonstrated significant activity against a range of biological targets implicated in inflammation, cancer, neurodegenerative diseases, and microbial infections. The strategic placement of the bromophenyl moiety often plays a crucial role in the potency and selectivity of these compounds.
Anti-inflammatory and Nociceptive Modulation
A primary area of investigation for bromophenyl-pyrazoles is their anti-inflammatory and analgesic potential. These derivatives have been shown to target key enzymes and receptors involved in the inflammatory cascade.
| Compound Class/Derivative | Target | Cell Line/Model | Efficacy Metric (IC50/ED50) | Reference |
| Pyrazole-substituted cyanopyridone | Inflammation | Carrageenan-induced paw edema | 89.57% inhibition | [3] |
| Pyrazole-substituted cyanoiminopyridine | Inflammation | Carrageenan-induced paw edema | 86.37% inhibition | [3] |
| Benzofuran pyrazole with nitro and bromo groups | Pain Response | Acetic acid-induced writhing | 60% inhibition | [4] |
| Pyrazole carboxamides | COX-1/COX-2 | In vitro assay | Potent inhibition | [1] |
Anticancer Activity
The antiproliferative effects of bromophenyl-pyrazole derivatives have been attributed to their ability to modulate key signaling pathways involved in cancer cell survival and proliferation. A notable target in this domain is the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).
| Compound Class/Derivative | Target | Cell Line | Efficacy Metric (IC50) | Reference |
| Phenylpyrazole derivatives | MCL-1 | H929, MV-4-11 (Leukemia) | Submicromolar binding affinity | [5] |
| Oxindole–pyrazole derivatives | Microtubules | HeLa, A549, MCF7, DU145 | ~3 µM | [6] |
| 1-Benzyl-4-(4-bromophenyl)pyrazole conjugate | Anticancer | HeLa | 1.93 µM | [7] |
Neuroprotective and Enzyme Inhibition Activities
Bromophenyl-pyrazoles have shown promise in the context of neurodegenerative disorders by targeting key enzymes and signaling pathways crucial for neuronal health.
| Compound Class/Derivative | Target | Efficacy Metric (IC50/ED50) | Reference |
| Pyrazole with two bromophenyl substitutions | Carbonic Anhydrase (hCA I and II) | 0.93 nM and 0.75 nM | [4] |
| Pyrazole with para-bromo on aldehyde aromatic ring | Glycogen Synthase Kinase 3β (GSK3β) | 3.77 µM | [4] |
| --- | Nuclear Factor (erythroid-derived 2)–like 2 (Nrf2) | 3–30 µM (luciferase activity) | [4] |
Antimicrobial and Other Enzymatic Inhibition
Several bromophenyl-pyrazole derivatives have been evaluated for their antibacterial and antifungal properties, as well as their ability to inhibit other clinically relevant enzymes.[8][9]
| Compound Class/Derivative | Target Organism/Enzyme | Activity | Reference |
| Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole | Bacteria and Fungi | High activity | [6] |
| Pyrazole-based heterocyclic compounds | Urease | Selective inhibitors | [10] |
| --- | Butyrylcholinesterase | Selective inhibitors | [10] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of bromophenyl-pyrazole derivatives are underpinned by their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and optimization.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This document provides a detailed protocol for the one-pot synthesis of this compound from commercially available starting materials. The described method is based on the well-established reaction of a substituted hydrazine with a 1,3-diketone, which is a common and efficient route for the synthesis of pyrazoles.[1][2]
Reaction Principle
The synthesis proceeds via a cyclocondensation reaction between (3-bromophenyl)hydrazine and acetylacetone (2,4-pentanedione). The reaction is typically carried out in a suitable solvent under acidic conditions, leading to the formation of the pyrazole ring in a single step. The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 3-Bromophenylhydrazine hydrochloride | 27246-81-7 | 223.50 | 1.0 |
| Acetylacetone (2,4-pentanedione) | 123-54-6 | 100.12 | 1.0 - 1.1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Solvent |
| Ethanol | 64-17-5 | 46.07 | For recrystallization |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction |
| Deionized Water | 7732-18-5 | 18.02 | For workup |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylhydrazine hydrochloride (1.0 eq).
-
Addition of Reagents: To the flask, add glacial acetic acid (approximately 20-30 mL) as the solvent. Stir the mixture until the solid is fully dissolved.
-
Reactant Addition: Add acetylacetone (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 100 mL). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
Expected Yield
Based on similar pyrazole syntheses, the expected yield for this reaction is in the range of 70-90%.[3]
Visualizations
Experimental Workflow
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
Knorr Pyrazole Synthesis: Application Notes and Protocols for the Preparation of 1-Aryl-3,5-Dimethylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-aryl-3,5-dimethylpyrazoles via the Knorr pyrazole synthesis. This classic condensation reaction remains a highly efficient and versatile method for accessing this important class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery.
Introduction
The Knorr pyrazole synthesis, first reported in 1883, is a fundamental reaction in heterocyclic chemistry involving the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of 1-aryl-3,5-dimethylpyrazoles, the readily available acetylacetone (2,4-pentanedione) is reacted with a substituted arylhydrazine, typically under acidic conditions. The reaction proceeds with high yields and offers a straightforward route to a diverse library of pyrazole derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Reaction Mechanism
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Application Notes and Protocols for Antifungal Screening of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including antifungal properties.[1][2] This document provides a detailed protocol for the in vitro antifungal screening of a specific pyrazole derivative, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically and agriculturally relevant fungal pathogens. The methodology is based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5] Adherence to this standardized protocol ensures reproducibility and comparability of results across different laboratories.
Data Presentation
All quantitative data from the antifungal screening should be summarized in the following tables for clear presentation and comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Fungal Pathogens
| Fungal Strain | ATCC Number | MIC (µg/mL) |
| Candida albicans | 90028 | |
| Candida glabrata | 90030 | |
| Candida parapsilosis | 22019 | |
| Candida krusei | 6258 | |
| Cryptococcus neoformans | 32045 | |
| Aspergillus fumigatus | 204305 | |
| Aspergillus niger | 16404 | |
| Fusarium oxysporum | 48112 | |
| Rhizoctonia solani | 10183 |
Table 2: Quality Control (QC) Reference Ranges
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 | |
| Candida krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |
Experimental Protocols
Materials and Reagents
-
This compound (Test Compound)
-
Reference Antifungal Agents (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Sterile, U-bottom 96-well microtiter plates
-
Sterile distilled water
-
Fungal strains (see Table 1)
-
Quality control (QC) strains (see Table 2)[6]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Spectrophotometer
-
Incubator (35°C)
Preparation of Media and Reagents
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to a pH of 7.0 with 0.165 M MOPS. Sterilize by filtration through a 0.22 µm filter.
-
Test Compound Stock Solution: Due to the likelihood of low aqueous solubility, prepare a stock solution of this compound in 100% DMSO. A starting concentration of 1280 µg/mL is recommended. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity to the fungi.
-
Control Antifungal Stock Solutions: Prepare stock solutions of fluconazole and amphotericin B in DMSO according to CLSI guidelines.
Inoculum Preparation
-
Yeast Inoculum Preparation (Candida spp., Cryptococcus neoformans):
-
Subculture yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Dilute this standardized suspension 1:1000 in RPMI-MOPS medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Mold Inoculum Preparation (Aspergillus spp., Fusarium oxysporum, Rhizoctonia solani):
-
Grow mold strains on PDA plates at 35°C for 7 days, or until adequate sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL by counting with a hemocytometer or using a spectrophotometer (the absorbance will vary by species).[7]
-
Broth Microdilution Assay Procedure
-
Dispense 100 µL of RPMI-MOPS medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 1280 µg/mL test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a concentration range of 64 µg/mL to 0.125 µg/mL.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubate the plates at 35°C. Examine yeast plates at 24 and 48 hours. Examine mold plates at 48 and 72 hours, or until sufficient growth is observed in the growth control well.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. For azole-like compounds, this is typically a ≥50% reduction in turbidity as determined visually.[3]
Visualizations
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Caption: Putative signaling pathway of pyrazole antifungal action.
References
- 1. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. njccwei.com [njccwei.com]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Antibacterial Assay of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antibacterial assays on 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole analogs. The information is intended to guide researchers in the systematic evaluation of the antimicrobial potential of this class of compounds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The this compound scaffold represents a promising area for the discovery of new antibacterial agents. The presence of the bromophenyl group and the dimethyl-pyrazole core can be systematically modified to explore structure-activity relationships (SAR) and optimize antibacterial potency.
The evaluation of these analogs requires robust and standardized antibacterial screening methods to determine their efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This document outlines the key experimental protocols for such an assessment.
Data Presentation: Antibacterial Activity of Pyrazole Analogs
While specific data for this compound analogs is not yet publicly available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of analogous pyrazole derivatives against various bacterial strains. This data is presented to illustrate the potential range of activity and the format for reporting results.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrazole Analogs (µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Analog 1 | 16 | 32 | 64 |
| Analog 2 | 8 | 16 | 32 |
| Analog 3 | 32 | 64 | 128 |
| Analog 4 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | 0.25 |
Note: The data presented are for illustrative purposes and represent the activity of various substituted pyrazole compounds. Researchers should generate specific data for their this compound analogs.
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (this compound analogs)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve compounds)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the pyrazole analogs in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of the 96-well plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and the solvent).
-
Include a growth control (wells with bacteria and MHB only) and a sterility control (wells with MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Caption: Workflow for Broth Microdilution Assay.
Agar Well Diffusion Assay
This method is a preliminary screening tool to assess the antibacterial activity of the compounds by measuring the zone of growth inhibition.[4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Test compounds
-
Positive control antibiotic
-
Sterile cork borer or pipette tips
Protocol:
-
Preparation of Agar Plates:
-
Prepare a bacterial lawn by evenly spreading the adjusted bacterial inoculum (0.5 McFarland) over the entire surface of the MHA plate.
-
-
Well Creation and Compound Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into each well.
-
Add the positive control antibiotic and the solvent control to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Caption: Workflow for Agar Well Diffusion Assay.
Potential Mechanism of Action: DNA Gyrase Inhibition
Several studies have suggested that pyrazole derivatives may exert their antibacterial effects by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[6]
Caption: Postulated Mechanism of Action via DNA Gyrase Inhibition.
Conclusion
The provided application notes and protocols offer a standardized framework for the antibacterial evaluation of this compound analogs. By following these methodologies, researchers can generate reliable and comparable data to assess the potential of these compounds as novel antibacterial agents. Further studies to elucidate the precise mechanism of action and to explore the structure-activity relationships will be crucial for the development of potent drug candidates from this chemical class.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Testing of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole on Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific cytotoxic data for the compound 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. The following application notes and protocols are presented as a representative template based on established methodologies for testing similar pyrazole-based compounds against cancer cell lines. The quantitative data and signaling pathways presented herein are hypothetical and for illustrative purposes only.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] The pyrazole scaffold serves as a versatile pharmacophore, and its derivatives have been shown to target various cellular mechanisms involved in cancer progression, such as cell cycle regulation, apoptosis, and key signaling pathways.[1] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of the novel pyrazole derivative, this compound, against a panel of human cancer cell lines.
Hypothetical Cytotoxicity Data
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the standard format for presenting such results.
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 9.8 ± 1.2 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HeLa | Cervical Carcinoma | 18.7 ± 2.1 |
| PC3 | Prostate Adenocarcinoma | 12.4 ± 1.5 |
Experimental Protocols
This section details the materials and methods for determining the cytotoxic effects of this compound.
Materials and Reagents
-
This compound (user-provided)
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, PC3)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Roswell Park Memorial Institute (RPMI) 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Cell Culture
-
Human cancer cell lines are cultured in their respective recommended media (e.g., DMEM for MCF-7 and MDA-MB-231, RPMI-1640 for A549, HeLa, and PC3).
-
The culture medium is supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to detach the cells.
Preparation of Test Compound
-
A stock solution of this compound is prepared by dissolving the compound in DMSO to a final concentration of 10 mM.
-
The stock solution is stored at -20°C.
-
Working solutions are prepared by serially diluting the stock solution in the complete culture medium to the desired concentrations just before use. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, the medium is replaced with 100 µL of fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.
-
Incubation with Compound: The plates are incubated for another 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some 1,3,5-trisubstituted pyrazoline derivatives targeting breast cancer: Design, synthesis, cytotoxic activity, EGFR inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, offering a robust framework for the development of novel therapeutic agents. The presence of the pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in numerous biologically active compounds. The strategic placement of a bromophenyl group at the N1 position and methyl groups at the C3 and C5 positions provides a unique combination of steric and electronic properties, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.
The bromine atom on the phenyl ring serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. Moreover, the lipophilic nature of the bromophenyl group can enhance binding to hydrophobic pockets within target proteins. The dimethyl-pyrazole core itself is known to engage in crucial hydrogen bonding and π-stacking interactions with biological targets.
Key Applications in Drug Design
Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas:
-
Anticancer Activity: The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives incorporating the bromophenyl moiety have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] These compounds can be engineered to target specific signaling pathways implicated in cancer progression, such as those involving protein kinases.[4]
-
Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][6] The this compound core can be elaborated to generate potent anti-inflammatory agents with potentially improved efficacy and safety profiles.[7][8]
-
Kinase Inhibition: The pyrazole ring is a key structural motif in many approved and investigational kinase inhibitors.[4] The scaffold can be tailored to target specific kinases involved in oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9]
Quantitative Data Summary
The following table summarizes the biological activity of selected pyrazole derivatives containing a bromophenyl substituent, illustrating the potential of this chemical class.
| Compound ID | Derivative Description | Biological Activity | Target/Cell Line | Efficacy (IC₅₀/GI₅₀) | Reference |
| 1 | 1-(3-(4-bromophenyl)-5-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-4,5-dihydro-pyrazol-1-yl ethanone | Anti-inflammatory | Carrageenan-induced rat paw edema | 85.23% inhibition | [7] |
| 2 | (Z)-5-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one | Anti-inflammatory | COX-2 Inhibition | 0.08 µM | [10] |
| 3 | Pyrazole derivative with a 4-bromophenyl group | Anticancer | MCF-7 (Breast) | 5.8 µM | [2] |
| 4 | 2-bromo-substituted 3,5-diaryl pyrazole derivative | Anticancer | PC3 (Prostate) | Not specified, but potent | [9] |
| 5 | 2-bromo-substituted 3,5-diaryl pyrazole derivative | Anticancer | DU145 (Prostate) | Not specified, but potent | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold and its subsequent derivatization.
1. Synthesis of the Scaffold: this compound
-
Reaction: Condensation of 3-bromophenylhydrazine with acetylacetone.
-
Reagents and Solvents: 3-bromophenylhydrazine hydrochloride, acetylacetone, ethanol, catalytic amount of a suitable acid (e.g., acetic acid).
-
Procedure:
-
Dissolve 3-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield this compound.
-
2. Derivatization via Suzuki-Miyaura Cross-Coupling
-
Reaction: Palladium-catalyzed cross-coupling of the bromophenyl scaffold with a boronic acid or ester.
-
Reagents and Solvents: this compound, aryl or heteroaryl boronic acid/ester, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture).
-
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthetic workflow for derivatization.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the evaluation of the cytotoxic effects of synthesized derivatives on cancer cell lines.[11]
-
Materials: Synthesized pyrazole derivatives, cancer cell lines (e.g., MCF-7, A549), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard method to evaluate the anti-inflammatory activity of novel compounds.[7]
-
Animals: Wistar rats or Swiss albino mice.
-
Materials: Synthesized pyrazole derivatives, carrageenan, plethysmometer, vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug (e.g., indomethacin).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Proposed Signaling Pathways
Based on the known biological activities of pyrazole derivatives, compounds derived from the this compound scaffold may exert their effects through the modulation of key signaling pathways.
Kinase Signaling Pathway in Cancer
Many pyrazole-based compounds function as ATP-competitive kinase inhibitors. They can target receptor tyrosine kinases like EGFR and VEGFR2, or intracellular kinases in the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.
Proposed kinase inhibition pathway.
Pro-inflammatory Signaling Pathway
The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
Proposed anti-inflammatory mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: Derivatization of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole for SAR Studies
Introduction The 1-phenyl-3,5-dimethyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] The strategic placement of a bromine atom, as in 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole, provides a versatile synthetic handle for introducing molecular diversity. This functional group is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the phenyl ring. These modifications are crucial for developing detailed Structure-Activity Relationships (SAR), which guide the optimization of lead compounds in drug discovery by correlating structural changes with effects on biological activity.
This document provides detailed protocols for three key derivatization reactions—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—and discusses their application in SAR studies.
Core Scaffold:
-
Name: this compound
-
Structure: A pyrazole ring with methyl groups at positions 3 and 5, and a 3-bromophenyl group attached to the nitrogen at position 1.
-
Key Feature: The bromine atom on the phenyl ring serves as a reactive site for functionalization.
General Experimental Workflow for SAR Studies
The process of generating a compound library from the starting material for SAR analysis follows a structured workflow. This involves parallel synthesis of derivatives, followed by purification and biological evaluation.
Figure 1: General workflow for SAR studies.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura C-C Coupling
This reaction is used to form a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[4][5][6]
Objective: To synthesize 1-(3-aryl/vinyl-phenyl)-3,5-dimethyl-1H-pyrazole derivatives.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[4]
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Under a positive flow of inert gas, add the palladium catalyst (0.05 eq) followed by the anhydrous solvent.
-
Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Buchwald-Hartwig C-N Amination
This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[7][8][9][10]
Objective: To synthesize 1-(3-aminophenyl)-3,5-dimethyl-1H-pyrazole derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat the mixture with stirring at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Figure 3: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 3: Sonogashira C-C Coupling
This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond.[11][12][13][14][15]
Objective: To synthesize 1-(3-alkynylphenyl)-3,5-dimethyl-1H-pyrazole derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)
-
Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous co-solvent if needed (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent (e.g., THF) and the amine base (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) as needed. Monitor progress by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography.
Figure 4: Simplified Sonogashira catalytic cycles.
Data Presentation for SAR Studies
Systematic derivatization allows for the generation of quantitative SAR data. The following table presents hypothetical data for a series of derivatives targeting a generic protein kinase, illustrating how different functional groups introduced via the described coupling reactions can modulate biological activity.
| Compound ID | R-Group at Phenyl C3 | Synthetic Method | Mol. Weight | LogP (calc.) | Kinase Inhibition IC₅₀ (nM) |
| Start-Br | -Br | - | 265.13 | 3.85 | > 10,000 |
| SZ-1 | -Phenyl | Suzuki-Miyaura | 262.34 | 4.21 | 850 |
| SZ-2 | -4-Methoxyphenyl | Suzuki-Miyaura | 292.37 | 4.15 | 430 |
| SZ-3 | -4-Hydroxyphenyl | Suzuki-Miyaura | 278.34 | 3.60 | 95 |
| BH-1 | -NH-Phenyl | Buchwald-Hartwig | 277.36 | 4.10 | 1,200 |
| BH-2 | -NH-Cyclohexyl | Buchwald-Hartwig | 283.42 | 4.55 | 650 |
| BH-3 | -Morpholino | Buchwald-Hartwig | 271.35 | 2.98 | 75 |
| SO-1 | -C≡C-Phenyl | Sonogashira | 286.36 | 4.45 | 310 |
| SO-2 | -C≡C-CH₂OH | Sonogashira | 240.29 | 2.51 | 150 |
Interpretation of SAR Data:
-
Unmodified Core (Start-Br): The starting material is inactive, confirming the necessity of derivatization.
-
Suzuki Coupling (SZ series):
-
Adding a simple phenyl group (SZ-1) introduces activity.
-
A methoxy substituent (SZ-2) improves potency, suggesting favorable interactions in a hydrophobic pocket.
-
The hydroxyl group (SZ-3) significantly enhances activity, likely by acting as a hydrogen bond donor with a key residue in the kinase active site.
-
-
Buchwald-Hartwig Amination (BH series):
-
The morpholino group (BH-3) provides a substantial increase in potency. Its hydrogen bond accepting oxygen and improved water solubility (lower LogP) are likely key contributors. This is a common observation in kinase inhibitor design.
-
-
Sonogashira Coupling (SO series):
-
The rigid alkyne linker is well-tolerated.
-
Introducing a polar hydroxyl group via the linker (SO-2) again improves activity, reinforcing the hypothesis of a nearby hydrogen-bonding region in the target protein.
-
Relevant Biological Pathway
Many pyrazole-based inhibitors target protein kinases, which are key components of intracellular signaling pathways. For example, they can interfere with pathways that lead to cell proliferation, making them valuable candidates for anticancer therapies.
Figure 5: Inhibition of the MAPK/ERK signaling pathway.
Conclusion The this compound scaffold is an excellent starting point for SAR-driven drug discovery projects. The bromine atom provides reliable access to a wide array of derivatives through well-established palladium-catalyzed cross-coupling reactions. By systematically applying Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate libraries of compounds to probe the structural requirements of a biological target, leading to the rational design of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Scaled-Up Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust and scalable procedure based on the Paal-Knorr pyrazole synthesis, focusing on critical process parameters for safe and efficient production. This guide includes detailed experimental procedures, safety precautions, and data presentation to facilitate technology transfer from laboratory to pilot plant or manufacturing scale.
Introduction
Pyrazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The target molecule, this compound, serves as a crucial building block for various active pharmaceutical ingredients (APIs). The synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a well-established laboratory procedure. However, scaling up this synthesis presents unique challenges, primarily due to the exothermic nature of the reaction and the need for precise control over reaction parameters to ensure high yield and purity. These application notes provide a detailed protocol and critical considerations for the successful scale-up of this synthesis.
Reaction Scheme
The synthesis of this compound proceeds via the Paal-Knorr reaction mechanism.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the scaled-up synthesis of this compound on a 1 kg product scale.
| Parameter | Value | Units | Notes |
| Reactants | |||
| 3-Bromophenylhydrazine hydrochloride | 0.88 | kg | Molar equivalent: 1.0 |
| Acetylacetone | 0.44 | kg | Molar equivalent: 1.1 |
| Acetic Acid (glacial) | 0.1 | L | Catalytic amount |
| Ethanol (200 proof) | 10 | L | Reaction solvent |
| Reaction Conditions | |||
| Reaction Temperature | 78-82 | °C | Reflux temperature of ethanol |
| Reaction Time | 4-6 | hours | Monitored by TLC/HPLC |
| Work-up & Isolation | |||
| Water (for precipitation) | 20 | L | |
| Ethanol (for washing) | 2 | L | |
| Product | |||
| Theoretical Yield | 1.0 | kg | Based on 3-bromophenylhydrazine HCl |
| Typical Actual Yield | 0.85 - 0.95 | kg | |
| Yield Percentage | 85 - 95 | % | |
| Purity (by HPLC) | >99 | % | After recrystallization |
Experimental Protocol: Scaled-Up Synthesis
This protocol is designed for the synthesis of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate engineering controls.
Materials and Equipment
-
Reactants:
-
3-Bromophenylhydrazine hydrochloride (>98% purity)
-
Acetylacetone (>99% purity)
-
Glacial Acetic Acid
-
Ethanol (200 proof)
-
Deionized Water
-
-
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Large filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Safety Precautions
-
3-Bromophenylhydrazine hydrochloride: Causes severe skin burns and eye damage. May cause respiratory irritation.[1][2] Handle with extreme care, wearing appropriate PPE. Avoid inhalation of dust.[1][2]
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.[3][4][5][6] Keep away from heat, sparks, and open flames.[3][4][5][7] Use in a well-ventilated area.[3][4]
-
Exothermic Reaction: The reaction is exothermic. Controlled addition of reagents and efficient cooling are crucial to prevent a thermal runaway.[1]
Experimental Workflow
Caption: Experimental workflow for the scaled-up synthesis.
Detailed Procedure
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and properly assembled with all necessary peripherals.
-
Charging Reactants:
-
To the reactor, charge 3-bromophenylhydrazine hydrochloride (0.88 kg).
-
Add ethanol (8 L) and glacial acetic acid (0.1 L).
-
Start stirring to form a slurry.
-
-
Preparation of Acetylacetone Solution:
-
In a separate container, dissolve acetylacetone (0.44 kg) in ethanol (2 L).
-
-
Reaction Initiation:
-
Heat the reactor contents to 40-50 °C.
-
Slowly add the acetylacetone solution to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature below 60 °C.
-
-
Reaction Completion:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C).
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water (20 L) to the stirred reaction mixture to precipitate the product.
-
Continue stirring for an additional hour to ensure complete precipitation.
-
Filter the solid product using a Nutsche filter-dryer or a large Buchner funnel.
-
-
Washing and Drying:
-
Wash the filter cake with deionized water (2 x 2 L) to remove any inorganic salts.
-
Wash the filter cake with cold ethanol (2 x 1 L) to remove any unreacted starting materials and by-products.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Paal-Knorr Reaction Mechanism
The synthesis proceeds through a well-defined Paal-Knorr mechanism involving the formation of a hydrazone intermediate followed by cyclization and dehydration.
Caption: Paal-Knorr reaction mechanism for pyrazole synthesis.
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature, addition rates, and work-up procedures, high yields and purity can be consistently achieved on a kilogram scale. Adherence to the outlined safety precautions is paramount for the safe execution of this process. This document serves as a valuable resource for researchers and process chemists involved in the scale-up of pyrazole-based intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purity Assessment of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for determining the purity of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. The protocols detailed herein are designed for use in research, development, and quality control settings.
Introduction
This compound is a substituted pyrazole derivative. Pyrazole-based compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The purity of such compounds is a critical parameter that can influence their efficacy, safety, and overall pharmacological profile. Therefore, robust analytical methods are essential for accurate purity assessment and impurity profiling.
The primary analytical techniques for the purity determination of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Forced degradation studies are also crucial for developing stability-indicating methods and identifying potential degradation products.
Synthesis and Potential Impurities
The synthesis of 1-aryl-3,5-dimethyl-1H-pyrazoles typically involves the condensation reaction of a substituted arylhydrazine with acetylacetone.[2] For this compound, the synthesis would proceed via the reaction of 3-bromophenylhydrazine with acetylacetone.
Based on this synthetic route, potential process-related impurities may include:
-
Starting Materials: Unreacted 3-bromophenylhydrazine and acetylacetone.
-
Isomeric Impurities: Although acetylacetone is a symmetric diketone, the formation of isomeric pyrazoles is a possibility with unsymmetrical diketones.
-
By-products: Impurities arising from side reactions of the hydrazine or diketone under the reaction conditions.
-
Degradation Products: Products formed due to instability of the active pharmaceutical ingredient (API) under various stress conditions.
A logical workflow for the analytical characterization and purity assessment is outlined below.
Caption: Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A validated RP-HPLC method can accurately quantify the main component and separate it from potential impurities.[3][4]
Experimental Protocol: RP-HPLC
This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50-90% B15-20 min: 90% B20-22 min: 90-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in 50 mL of diluent and sonicate for 5 minutes.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Data Presentation:
The results of the purity analysis should be presented in a tabular format, including the retention time, peak area, and percentage area of the main peak and all detected impurities.
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.8 | 1500 | 0.05 |
| Main Peak | 12.5 | 2995500 | 99.85 |
| Impurity 2 | 16.2 | 3000 | 0.10 |
| Total | 3000000 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and structural information, making it suitable for the identification and quantification of impurities in this compound.
Experimental Protocol: GC-MS
This protocol is based on general methods for pyrazole analysis and should be optimized and validated.[5]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
Mix thoroughly.
Data Presentation:
The purity is determined by the area percentage of the main peak. Impurities can be tentatively identified based on their mass spectra.
| Peak | Retention Time (min) | Area % | Tentative Identification |
| 1 | 8.2 | 0.15 | Acetylacetone |
| 2 | 11.5 | 0.20 | 3-Bromophenylhydrazine |
| 3 | 15.8 | 99.65 | This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Spectral Data
The following table provides expected chemical shifts based on the known data for the 4-bromo isomer and general pyrazole chemistry.
| Nucleus | Expected Chemical Shift (ppm) |
| ¹H NMR | |
| Pyrazole-H (C4-H) | ~ 6.0 |
| Pyrazole-CH₃ (C3-CH₃, C5-CH₃) | ~ 2.2 - 2.4 |
| Aromatic-H | ~ 7.2 - 7.8 |
| ¹³C NMR | |
| Pyrazole-C (C4) | ~ 108 |
| Pyrazole-C (C3, C5) | ~ 140, ~149 |
| Aromatic-C | ~ 120 - 140 |
| Pyrazole-CH₃ | ~ 12 - 14 |
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The drug substance is subjected to stress conditions more severe than accelerated stability testing.
Protocol for Forced Degradation
A general workflow for performing forced degradation studies is depicted below.
Caption: Forced Degradation Study Workflow.
Experimental Conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidative | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | Solid sample | 48 hours at 80°C |
| Photolytic | Solid sample | ICH Q1B guidelines |
After exposure to the stress conditions, the samples are analyzed by a suitable stability-indicating method, typically HPLC, to determine the extent of degradation and the profile of degradation products.
Data Presentation:
The results should be summarized in a table indicating the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.
| Stress Condition | % Assay of Main Peak | % Total Impurities | No. of Degradants |
| Control | 99.9 | 0.1 | 1 |
| Acid Hydrolysis | 92.5 | 7.5 | 3 |
| Base Hydrolysis | 85.2 | 14.8 | 2 |
| Oxidative | 95.1 | 4.9 | 4 |
| Thermal | 99.5 | 0.5 | 1 |
| Photolytic | 98.8 | 1.2 | 2 |
Conclusion
The purity of this compound can be effectively assessed using a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for quantitative purity determination, while GC-MS is valuable for identifying volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation. The implementation of forced degradation studies is critical for understanding the stability of the molecule and for the development of robust, stability-indicating analytical methods. The protocols provided herein offer a solid foundation for the analytical characterization and quality control of this important pyrazole derivative. It is imperative that these methods are validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended purpose.
References
- 1. scispace.com [scispace.com]
- 2. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them highly valuable in agricultural research and development.[1][2] These compounds have been successfully commercialized as fungicides, insecticides, and herbicides.[3][4] The specific compound, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole, belongs to this versatile chemical family. While direct experimental data on the agricultural applications of this exact molecule are not extensively available in public literature, its structural features—a substituted phenyl ring attached to a dimethylpyrazole core—are common in molecules with significant agrochemical potential.
These application notes provide a comprehensive overview of the potential agricultural applications of this compound based on the known activities of structurally related pyrazole derivatives. The document includes detailed, inferred experimental protocols for evaluating its efficacy as a fungicide, insecticide, and herbicide, along with data presentation tables and illustrative diagrams to guide researchers in their investigations.
Potential Agricultural Applications
Based on structure-activity relationship studies of analogous pyrazole compounds, this compound is a promising candidate for investigation in the following areas:
-
Fungicide: Many pyrazole carboxamides are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, leading to potent fungicidal activity.[5][6] The core pyrazole structure of the target compound suggests it could be a precursor or an active ingredient for developing new fungicides.
-
Insecticide: Phenylpyrazole insecticides, such as fipronil and acetoprole, act as antagonists of the GABA-gated chloride channel in the insect central nervous system, causing hyperexcitation and death.[7] The presence of the bromophenyl group on the pyrazole ring could confer insecticidal properties.
-
Herbicide: Certain pyrazole derivatives are effective herbicides that can inhibit key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS). The herbicidal potential of this compound warrants investigation against various weed species.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound.
Synthesis Protocol
A general and efficient method for the synthesis of 1-aryl-3,5-dimethyl-1H-pyrazoles involves the condensation of a substituted phenylhydrazine with acetylacetone.
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium acetate
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.
-
To this solution, add acetylacetone (1 equivalent) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Fungicidal Activity Protocol (In Vitro)
This protocol describes the evaluation of the fungicidal activity of the synthesized compound against common plant pathogenic fungi using the mycelial growth inhibition method.
Target Organisms:
-
Rhizoctonia solani
-
Fusarium graminearum
-
Botrytis cinerea
-
Sclerotinia sclerotiorum
Materials:
-
Pure this compound
-
Commercial fungicide (e.g., Carbendazim or a relevant pyrazole fungicide) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Fungal cultures
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10,000 ppm).
-
Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to about 50-60°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve final test concentrations (e.g., 1, 5, 10, 25, 50 ppm). Also, prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each PDA plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has almost reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for the compound against each fungus.
Data Presentation:
| Compound | Concentration (ppm) | R. solani Inhibition (%) | F. graminearum Inhibition (%) | B. cinerea Inhibition (%) | S. sclerotiorum Inhibition (%) |
| This compound | 1 | ||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| Positive Control | 10 | ||||
| EC₅₀ (ppm) |
Insecticidal Activity Protocol (Contact Toxicity)
This protocol evaluates the contact toxicity of the compound against a common agricultural pest, such as the diamondback moth (Plutella xylostella).
Target Organism:
-
Third-instar larvae of Plutella xylostella
Materials:
-
Pure this compound
-
Commercial insecticide (e.g., Fipronil) as a positive control
-
Acetone
-
Triton X-100 (as a surfactant)
-
Micropipette
-
Cabbage leaf discs (2 cm diameter)
-
Petri dishes
-
Fine camel hair brush
Procedure:
-
Prepare a series of test solutions of this compound in acetone containing 0.1% Triton X-100 at different concentrations (e.g., 10, 50, 100, 200, 500 ppm).
-
Select healthy third-instar larvae of P. xylostella.
-
Apply 0.5 µL of the test solution to the dorsal thorax of each larva using a micropipette.
-
The control group is treated with acetone containing 0.1% Triton X-100 only. The positive control group is treated with the commercial insecticide.
-
Place ten treated larvae in each Petri dish containing a fresh cabbage leaf disc. Each concentration should have at least three replicates.
-
Maintain the Petri dishes at 25 ± 2°C and 60-70% relative humidity with a 16:8 h (light:dark) photoperiod.
-
Assess mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine camel hair brush.
-
Calculate the corrected mortality rate using Abbott's formula:
-
Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100
-
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value.
Data Presentation:
| Compound | Concentration (ppm) | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h | Corrected Mortality (%) at 72h |
| This compound | 10 | ||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 | |||||
| Positive Control | 100 | ||||
| LC₅₀ (ppm) at 72h |
Herbicidal Activity Protocol (Post-emergence)
This protocol assesses the post-emergence herbicidal activity of the compound on common weed species.
Target Organisms:
-
Monocot weed: Echinochloa crus-galli (Barnyard grass)
-
Dicot weed: Amaranthus retroflexus (Redroot pigweed)
Materials:
-
Pure this compound
-
Commercial herbicide (e.g., Pyrasulfotole) as a positive control
-
Acetone
-
Tween-20 (as a surfactant)
-
Distilled water
-
Pots with soil
-
Weed seeds
-
Growth chamber or greenhouse
-
Laboratory sprayer
Procedure:
-
Sow the seeds of E. crus-galli and A. retroflexus in pots containing a soil-sand-peat mixture.
-
Grow the plants in a growth chamber or greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14 h photoperiod).
-
When the weeds reach the 2-3 leaf stage, prepare the test solutions. Dissolve the required amount of this compound in a small volume of acetone, then add distilled water containing 0.1% Tween-20 to achieve the desired application rates (e.g., 75, 150, 300 g a.i./ha).
-
Spray the weeds uniformly with the test solutions using a laboratory sprayer. A control group is sprayed with the solvent-surfactant solution only. A positive control group is treated with the commercial herbicide.
-
Return the pots to the growth chamber or greenhouse.
-
After 14-21 days, visually assess the herbicidal injury on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.
-
Harvest the above-ground plant parts, and measure the fresh weight.
-
Calculate the percentage of fresh weight reduction compared to the control group.
Data Presentation:
| Compound | Application Rate (g a.i./ha) | E. crus-galli Injury (%) | E. crus-galli Fresh Weight Reduction (%) | A. retroflexus Injury (%) | A. retroflexus Fresh Weight Reduction (%) |
| This compound | 75 | ||||
| 150 | |||||
| 300 | |||||
| Positive Control | 150 |
Potential Mechanism of Action
The potential mechanisms of action for this compound can be inferred from its structural class.
Diagram of Potential Signaling Pathways:
Caption: Inferred mechanisms of action for this compound.
Conclusion
While specific agricultural research on this compound is limited, its chemical structure strongly suggests its potential as a valuable lead compound for the development of new fungicides, insecticides, or herbicides. The protocols and application notes provided here offer a robust framework for researchers to initiate a systematic evaluation of its biological activities. Further studies, including mode of action elucidation, structure-activity relationship optimization, and crop safety assessments, will be crucial in determining its ultimate utility in modern agriculture.
References
- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For this specific synthesis, the reactants are acetylacetone (2,4-pentanedione) and (3-bromophenyl)hydrazine.
Q2: What are the typical yields for this synthesis?
A2: While yields can vary significantly based on the reaction conditions and purification methods, a well-optimized protocol for similar pyrazole syntheses can achieve yields ranging from good to excellent (60-95%).[1][3] Poor yields are often attributed to suboptimal reaction conditions, impure starting materials, or side reactions.
Q3: What factors influence the regioselectivity of the reaction?
A3: For the synthesis of this compound from acetylacetone, regioselectivity is not a concern because acetylacetone is a symmetrical 1,3-diketone. However, if an unsymmetrical diketone were used, the regiochemical outcome would be influenced by the steric and electronic properties of the substituents on the diketone and the reaction conditions (e.g., pH, solvent).[3][4]
Q4: What are the most common side products in this reaction?
A4: Potential side products can arise from incomplete cyclization, the formation of hydrazones that do not cyclize, or side reactions involving the bromo-substituent under harsh conditions (though this is less common).[5] Proper control of reaction temperature and time is crucial to minimize the formation of these impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[4] A spot for the starting materials ((3-bromophenyl)hydrazine and acetylacetone) should diminish as a new spot for the pyrazole product appears.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure starting materials ((3-bromophenyl)hydrazine or acetylacetone).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Inappropriate solvent or catalyst.5. Decomposition of the hydrazine starting material. | 1. Ensure the purity of starting materials. (3-bromophenyl)hydrazine can be unstable and should be stored properly. Use freshly prepared or purified hydrazine if necessary.2. Optimize the reaction temperature. The reaction is often run at reflux in a suitable solvent like ethanol or acetic acid.[6] Start with refluxing ethanol and adjust as needed.3. Increase the reaction time and monitor via TLC until the starting materials are consumed.4. Acetic acid or a mineral acid catalyst in a solvent like ethanol is commonly used to promote cyclization.[6] Ensure the appropriate catalyst is present.5. Add the hydrazine reactant slowly to the reaction mixture to control any exothermic processes. |
| Product is Difficult to Purify / Oily Product | 1. Presence of unreacted starting materials or hydrazone intermediates.2. Formation of side products.3. Residual solvent. | 1. Ensure the reaction goes to completion by monitoring with TLC.2. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective.[7]3. If recrystallization is challenging, column chromatography on silica gel can be used for purification.[4]4. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Formation of Multiple Spots on TLC | 1. Presence of starting materials, intermediates, and product.2. Formation of side products. | 1. This is expected during the reaction. Continue monitoring until the starting material spots are minimal.2. If multiple spots persist after an extended reaction time, consider adjusting the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired product. |
Experimental Protocols
Protocol 1: Standard Synthesis in Ethanol with Acid Catalyst
This protocol is a standard method for the Knorr pyrazole synthesis.
Materials:
-
(3-bromophenyl)hydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (3-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetylacetone (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10% of the solvent volume).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water or ice to precipitate the crude product.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent such as ethanol/water.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times.
Materials:
-
(3-bromophenyl)hydrazine
-
Acetylacetone
-
Glacial Acetic Acid
Procedure:
-
In a microwave reaction vessel, combine (3-bromophenyl)hydrazine (1.0 eq) and acetylacetone (1.1 eq).
-
Add glacial acetic acid to act as both a solvent and a catalyst.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 120-140°C for 15-20 minutes (conditions may need optimization).[4]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues in the pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used techniques for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the preferred method for separating the target compound from a complex mixture of impurities or when impurities have similar solubility properties. It utilizes a silica gel stationary phase and a solvent system (mobile phase) to separate compounds based on their polarity.[1][2]
-
Recrystallization: This technique is ideal when the crude product is mostly pure (>85-90%) and a suitable solvent is found in which the compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.[2][3]
Q2: What are the likely impurities in my crude product?
Impurities typically arise from the starting materials and side reactions of the synthesis, which commonly involves the condensation of 3-bromophenylhydrazine with acetylacetone.[4] Potential impurities include:
-
Unreacted Starting Materials: Residual 3-bromophenylhydrazine and acetylacetone.
-
Side Products: Unwanted byproducts from competing reactions. While the symmetry of acetylacetone limits the formation of constitutional isomers, other side reactions can occur.[5]
-
Reaction Solvents: Residual solvents from the synthesis and workup (e.g., ethanol, acetic acid, dichloromethane).[2]
-
Degradation Products: The pyrazole ring is generally stable, but the product may degrade if exposed to harsh acidic or basic conditions, or prolonged heat. Some compounds may also show instability on silica gel.[6]
Q3: How do I assess the purity of my final product?
Purity should be assessed using a combination of methods:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. The melting point for the related compound 3-(4-Bromophenyl)-5-methyl-1H-pyrazole is reported as 150-156 °C, providing a reference range.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, with the pure compound appearing as a single major peak.[7]
-
Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) confirm the chemical structure and can reveal the presence of impurities through unexpected signals.[8]
Q4: My purified product is a yellow oil, but I expected a white solid. What does this mean?
This is a common issue. The physical state can be influenced by purity. While some closely related pyrazoles are reported as white solids, others are liquids or oils.[1][8] There are two primary possibilities:
-
Residual Impurities: The presence of solvents or other impurities can significantly lower the melting point of a compound, causing it to appear as an oil or a low-melting solid. Further purification may be necessary.
-
Polymorphism/Amorphous Solid: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, which may appear as a glassy oil or waxy solid. Trying to induce crystallization by scratching the flask or seeding with a crystal (if available) may help.
Troubleshooting Guides
Flash Column Chromatography
Q: My compound is stuck on the column and won't elute, even with a high percentage of polar solvent. A: This indicates your compound is highly polar or is interacting very strongly with the acidic silica gel.
-
Solution 1: Increase Solvent Polarity. Switch to a more polar solvent system. If you are using ethyl acetate/hexane, you can add a small percentage (0.5-2%) of methanol to the eluent to dramatically increase its polarity.[6]
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6]
Q: My compound runs with the solvent front (Rf ≈ 1), even in non-polar solvents. A: Your compound is too non-polar for the chosen solvent system.
-
Solution: Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., switch from 10% ethyl acetate in hexane to 2% or 5%).
Q: I see streaks on my TLC plate and the column fractions are mixed. A: Streaking can be caused by several factors, including compound overloading, poor solubility in the eluent, or strong interactions with the silica gel.
-
Solution 1: Reduce Sample Load. You may be loading too much crude material onto the column.
-
Solution 2: Use Solid Loading (Dry Loading). Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and better separation.[6]
-
Solution 3: Add an Acid/Base Modifier. If your compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds) can improve peak shape.
Q: My spots are too close to separate effectively. A: Achieving separation for compounds with similar Rf values requires optimizing the mobile phase.
-
Solution: Use a shallow solvent gradient. Start with a low-polarity eluent where the desired compound has an Rf of ~0.1-0.2, and slowly increase the polarity during the elution process. This will help to resolve closely running spots.[6]
Recrystallization
Q: My compound "oiled out" during recrystallization instead of forming crystals. A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if significant impurities are present.
-
Solution 1: Add More Solvent. Add more hot solvent to fully dissolve the oil, then allow it to cool very slowly.
-
Solution 2: Lower the Cooling Temperature. Once the solution is at room temperature, try cooling it further in an ice bath or refrigerator.
-
Solution 3: Re-purify. The crude material may be too impure for recrystallization. First, run a column to remove the bulk of the impurities, and then recrystallize the partially purified product.
Q: No crystals are forming, even after the solution has cooled. A: The solution may not be sufficiently supersaturated, or nucleation has not initiated.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seed the Solution. If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.
-
Solution 3: Reduce Solvent Volume. Carefully evaporate some of the solvent and allow the solution to cool again.
Quantitative Data Summary
The optimal purification conditions can vary. The tables below provide starting points based on methods used for similar pyrazole derivatives.
Table 1: Typical Flash Column Chromatography Conditions
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel (100-200 or 200-400 mesh) | [2] |
| Mobile Phase | Hexane/Ethyl Acetate | [2] |
| Starting Ratio | 95:5 (Hexane:EtOAc) | [9] |
| Elution Ratio | 80:20 (Hexane:EtOAc) | [2] |
| Monitoring | TLC with UV visualization | [10] |
Table 2: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Notes | Reference |
| Methanol | 64.7 | Good for moderately polar compounds. | [2] |
| Ethanol | 78.4 | A common and effective choice for many organics. | [11] |
| Acetonitrile | 81.6 | Can be effective for compounds with moderate polarity. | [3] |
| Isopropanol | 82.6 | Similar properties to ethanol. | [12] |
| Hexane/Toluene | Variable | A non-polar/polar mixture; solubility can be finely tuned. | - |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give the desired product an Rf value of ~0.2-0.35 and maximize the separation from all impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add this solution directly to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a solvent, add silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent completely to yield a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (see Table 2) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution heated (e.g., on a hot plate) during this step.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification and analysis of the target compound.
Caption: Troubleshooting flowchart for common flash chromatography issues.
Caption: Troubleshooting flowchart for common recrystallization challenges.
References
- 1. rsc.org [rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side product in the synthesis of this compound via the Knorr pyrazole synthesis (reaction of 3-bromophenylhydrazine with acetylacetone) is the regioisomer, 1-(3-Bromophenyl)-5,3-dimethyl-1H-pyrazole . This occurs because acetylacetone is an unsymmetrical dicarbonyl, and the initial reaction with 3-bromophenylhydrazine can proceed via two different pathways, leading to the two possible regioisomers.
Other potential, less common side products can include:
-
Pyrazoline intermediates: Incomplete aromatization can lead to the presence of dihydropyrazole (pyrazoline) species.
-
Hydrazone intermediates: Incomplete cyclization may result in the persistence of hydrazone intermediates in the crude product.
-
Tar and colored impurities: These can form from the degradation of the hydrazine starting material, especially under harsh reaction conditions like high temperatures or strong acidity.[1]
Q2: How can I minimize the formation of the unwanted 1-(3-Bromophenyl)-5,3-dimethyl-1H-pyrazole regioisomer?
A2: Controlling the regioselectivity of the Knorr pyrazole synthesis is a key challenge. Several factors can be adjusted to favor the formation of the desired 1,3,5-substituted pyrazole:
-
Solvent Selection: The choice of solvent can significantly influence the isomeric ratio. While ethanol is a common solvent for this reaction, exploring other options may alter the regioselectivity.
-
Catalyst: The type and amount of acid or base catalyst can direct the reaction towards one isomer over the other. For instance, using a catalytic amount of a protic acid like acetic acid is common in Knorr syntheses.
-
Temperature Control: Maintaining a consistent and optimized reaction temperature can help favor one reaction pathway over the other. It is advisable to start with lower temperatures and monitor the reaction progress.
-
pH of the Reaction Medium: The acidity or basicity of the reaction can influence which nitrogen atom of the substituted hydrazine preferentially attacks the dicarbonyl compound.
Q3: My reaction is complete, but the yield of the desired product is low. What are the possible reasons and solutions?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Side Reactions: As discussed in Q1 and Q2, the formation of side products, particularly the regioisomer, will naturally lower the yield of the desired product.
-
Suboptimal Work-up and Purification: Product loss can occur during the extraction and purification steps. Ensure efficient extraction with an appropriate solvent and optimize your purification method (e.g., column chromatography or recrystallization) to minimize losses.
-
Purity of Starting Materials: Impurities in the 3-bromophenylhydrazine or acetylacetone can lead to undesired side reactions and lower the overall yield. It is recommended to use high-purity starting materials.
Q4: How can I effectively purify this compound from its regioisomer and other impurities?
A4: Due to the similar physical properties of the regioisomers, their separation can be challenging. The following purification methods are recommended:
-
Column Chromatography: This is the most effective method for separating regioisomers. A silica gel stationary phase is commonly used. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of hexane and ethyl acetate is a good starting point. For example, a mobile phase of n-hexane:ethyl acetate (95:5) has been used for the purification of similar pyrazole derivatives. Careful optimization of the solvent system by TLC is essential before performing the column chromatography.
-
Recrystallization: If a suitable solvent is found in which the solubility of the two isomers is significantly different, recrystallization can be an effective and scalable purification method. This often requires some trial and error with different solvent systems.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Presence of two major spots on TLC with similar Rf values after the reaction is complete. | Formation of regioisomers: this compound and 1-(3-Bromophenyl)-5,3-dimethyl-1H-pyrazole. | Optimize reaction conditions (solvent, catalyst, temperature) to improve regioselectivity. Utilize column chromatography with a carefully selected eluent system for separation.[2] |
| The final product is a dark, oily, or tarry substance. | Degradation of the hydrazine starting material. Reaction temperature is too high. | Use freshly purified 3-bromophenylhydrazine. Conduct the reaction at a lower temperature. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| The reaction does not go to completion, even after an extended period. | Insufficient activation of the carbonyl group. Low reaction temperature. | Add a catalytic amount of a suitable acid (e.g., acetic acid). Gradually increase the reaction temperature while monitoring for side product formation. |
| Difficulty in isolating the product from the reaction mixture. | The product may be highly soluble in the reaction solvent. | After the reaction, pour the mixture into ice-cold water to precipitate the product. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Knorr pyrazole synthesis and may require optimization for specific laboratory conditions.
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for eluent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add acetylacetone (1 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired product from the regioisomer and other impurities.[2]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for Regioisomers
| Proton | This compound (Expected δ, ppm) | 1-(3-Bromophenyl)-5,3-dimethyl-1H-pyrazole (Expected δ, ppm) |
| Pyrazole C4-H | ~6.0 | ~6.0 |
| Pyrazole C3-CH₃ | ~2.2-2.3 | ~2.2-2.3 |
| Pyrazole C5-CH₃ | ~2.2-2.3 | ~2.2-2.3 |
| Aromatic Protons | Multiplet in the range of 7.2-7.8 | Multiplet in the range of 7.2-7.8 |
Note: The chemical shifts of the methyl groups on the pyrazole ring may be very similar for both regioisomers, making their distinction by ¹H NMR alone challenging without high-resolution instrumentation or 2D NMR techniques. The aromatic region will also be complex due to the bromine substitution.
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for identifying and addressing the formation of side products during the synthesis.
Signaling Pathway of Knorr Pyrazole Synthesis and Side Product Formation
Caption: The Knorr pyrazole synthesis can proceed through two pathways, leading to the desired product and a regioisomeric side product.
References
Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the common challenge of managing regioisomer formation. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your synthetic efforts and enhance regioselectivity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your pyrazole synthesis experiments.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric properties of the substituents on your unsymmetrical 1,3-dicarbonyl compound are likely very similar. This leads to a lack of selectivity when the substituted hydrazine attacks the carbonyl carbons, resulting in a mixture of products.[1][2]
-
Solution 1: Modify the Solvent System. This is often the most direct approach to improving regioselectivity. Switching from a standard solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically favor the formation of one regioisomer.[3][4][5] These solvents can influence the reactivity of the carbonyl groups and the hydrazine nucleophile.[3]
-
Solution 2: Adjust the Reaction pH. The pH of the reaction medium can significantly influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[2][4]
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen atom of an unsymmetrical hydrazine, directing the reaction to proceed through the less nucleophilic nitrogen.[1]
-
Basic Conditions: Conversely, basic conditions can favor the nucleophilic attack from the more electron-rich nitrogen atom.[1][6]
-
-
Solution 3: Alter the Synthetic Strategy. If modifications to the solvent and pH are not effective, consider a different synthetic approach that offers greater inherent regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric factors of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[1]
-
Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of trying to influence the selectivity of a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical outcomes. For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1]
-
Solution 2: Use a Dicarbonyl Surrogate with a Protecting Group. You can mask one of the carbonyl groups of your 1,3-dicarbonyl compound, perform the reaction with the hydrazine, and then deprotect to obtain the desired regioisomer.
Issue 3: I am having difficulty separating the regioisomers.
-
Problem: Regioisomers often have very similar physical properties, making their separation by standard chromatographic techniques challenging.[3][7]
-
Solution 1: Optimize Column Chromatography.
-
Eluent System: Experiment with different solvent systems and gradients. Sometimes, a subtle change in polarity can significantly improve separation.
-
Stationary Phase: Consider using a different silica gel (e.g., with a smaller particle size) or an alternative stationary phase like alumina.
-
-
Solution 2: Derivatization. If the isomers have a suitable functional group, you can derivatize them to create compounds with more distinct physical properties, making separation easier. After separation, the original functionality can be restored.
-
Solution 3: Recrystallization. If the product is a solid, fractional recrystallization can sometimes be an effective method for separating isomers, provided there is a sufficient difference in their solubilities.
Issue 4: How can I confidently identify which regioisomer I have synthesized?
-
Problem: Distinguishing between pyrazole regioisomers can be challenging with simple spectroscopic methods.
-
Solution: Advanced NMR Techniques.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is a powerful tool for determining the spatial proximity of protons. By observing cross-peaks between the protons on the N-substituent and the protons on the substituents at the C3 or C5 positions of the pyrazole ring, you can unambiguously determine the substitution pattern.[7][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment can show correlations between protons and carbons that are two or three bonds away, which can help in assigning the structure.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis? A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1][2] This typically arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final product.[1][2]
Q2: Why is controlling regioisomer formation important? A2: Different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug development and materials science, obtaining a single, pure regioisomer is often crucial.
Q3: What are the key factors influencing regioselectivity in pyrazole synthesis? A3: The primary factors are:
-
Steric and Electronic Effects: The size and electron-donating or -withdrawing nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.[2][10]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium play a critical role.[2][3][4]
Q4: Can I predict the major regioisomer based on the starting materials? A4: While not always straightforward, some general trends can be observed. For instance, in the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon.[3] However, this can be influenced by the reaction conditions.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioisomer Ratio
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Low Selectivity | [3] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [3] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [3] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | Low Selectivity | [3] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | up to 99:1 | [5] |
Regioisomer A corresponds to the pyrazole with the aryl group at the 5-position and the trifluoromethyl group at the 3-position.
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
This protocol describes a general method for the synthesis of N-substituted pyrazoles with enhanced regioselectivity using a fluorinated alcohol as the solvent.[3]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).
-
Slowly add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 45 minutes or until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to managing regioisomer formation in pyrazole synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Caption: Key factors that influence the regioselectivity of pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Knorr Pyrazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Knorr pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters influencing the success of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is influenced by several key parameters. These include the purity of the starting materials, the stoichiometry of the reactants, reaction temperature, choice of solvent, and the pH of the reaction medium.[1] Optimizing these parameters is crucial for achieving high yields and purity.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a significant role in the Knorr pyrazole synthesis, impacting both reaction rate and regioselectivity. Protic solvents like ethanol and 1-propanol are commonly used.[2][3] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in certain cases.[4][5] The choice of solvent can also affect the solubility of reactants and the ease of product isolation.
Q3: What is the role of a catalyst in the Knorr pyrazole synthesis, and which catalysts are typically used?
A3: The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[6] The catalyst protonates a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[7] Glacial acetic acid is a commonly used catalyst, often added in catalytic amounts (a few drops).[3][6][8] Other acids like hydrochloric acid or sulfuric acid can also be employed.[9] In some instances, particularly when using hydrazine salts, the addition of a mild base like sodium acetate can lead to a cleaner reaction by neutralizing the excess acid.[1]
Q4: How can I monitor the progress of my Knorr pyrazole synthesis?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[1][3][6][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1][5]
Troubleshooting Guide
Issue 1: Low Yield
Q: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in Knorr pyrazole synthesis can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and reduce the yield.[1][5] Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1][2]
-
Reaction Temperature and Time: The reaction may require heating to proceed at an optimal rate. Refluxing in ethanol or heating to around 100°C is common.[3][6][8] However, excessively high temperatures can lead to degradation. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating once the starting materials are consumed.[1]
-
Incomplete Cyclization: In some cases, a stable intermediate, such as a hydroxylpyrazolidine, may form and not readily dehydrate to the final pyrazole product.[5] Increasing the reaction temperature or adding a dehydrating agent might be necessary to facilitate the final dehydration step.
-
Product Isolation and Purification: Significant product loss can occur during workup and purification. If your product is precipitating from the reaction mixture, ensure complete precipitation by cooling the mixture sufficiently.[3] During recrystallization, using an excessive amount of solvent can lead to low recovery as the product may remain dissolved.[10]
Issue 2: Formation of Regioisomers
Q: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons.[1][2][5] Here are some strategies to improve regioselectivity:
-
Solvent Choice: As mentioned in the FAQs, the solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols like TFE or HFIP has been shown to significantly favor the formation of one regioisomer over the other.[4][5]
-
pH Control: Adjusting the pH of the reaction can influence the site of the initial hydrazine attack.[5] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[5]
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in directing the regioselectivity.[1][11] The more electrophilic carbonyl carbon and the less sterically hindered nitrogen of the hydrazine will preferentially react.[10]
Issue 3: Reaction Mixture Discoloration and Impurities
Q: My reaction mixture turns a dark yellow or red color, and the final product is impure. What causes this and how can I obtain a cleaner product?
A: Discoloration of the reaction mixture is a frequent observation, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1]
-
Neutralize Acidity: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to color formation.[1]
-
Purification Techniques:
-
Silica Plug: Passing the crude product through a short plug of silica gel can be effective in removing some of the colored impurities.[1]
-
Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities.[1] Careful selection of the recrystallization solvent is key.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful purification technique.[1][5]
-
Data Presentation
Table 1: Effect of Solvent on the Yield of Celecoxib Synthesis [12]
| Solvent | Yield (%) | Purity of Regioisomer 1 (%) | Purity of Regioisomer 2 (%) |
| Methanol | 80 | 97.0 | 3.0 |
| Ethanol | 77 | 98.0 | 2.0 |
| Isopropanol | 85 | 98.2 | 1.8 |
| Water | 97 | 96.7 | 3.3 |
| Water and Toluene | 87 | 97.0 | 3.0 |
| Water and Ethyl Acetate | 95 | 98.5 | 1.5 |
Table 2: Influence of Reaction Temperature on Celecoxib Synthesis in Ethanol [12]
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 30 | 12 | 75 |
| 50 | 8 | 82 |
| 78 (Reflux) | 5 | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazolone from a β-Ketoester [3][6][8]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Ethyl acetate/Hexane (for TLC)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6][8]
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6][8]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[3][8]
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[3][6][8]
Protocol 2: Synthesis of Celecoxib [12][13]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g)
-
4-Sulfonamidophenylhydrazine hydrochloride (38 g)
-
Ethanol (400 mL)
-
Activated carbon (2 g)
Procedure:
-
To a 1000 mL four-hole flask, add ethanol (400 mL), 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g), and 4-sulfonamidophenylhydrazine hydrochloride (38 g) with stirring.[13]
-
Maintain the temperature at 30-35°C and continue stirring for 10 hours.[13]
-
Cool the reaction mixture to 0°C and let it stand for 8 hours to allow for crystallization.[13]
-
Filter the mixture to collect the wet product.
-
Dry the solid at 80°C for 8 hours to obtain the crude Celecoxib.[13]
-
For purification, dissolve the crude product in 300 mL of ethanol, add activated carbon (2 g), and heat to reflux until the solution is clear.[13]
-
Filter the hot solution and cool the filtrate to 0°C for 8 hours to recrystallize the product.[13]
-
Filter the purified product and dry at 80°C for 8 hours to obtain the final Celecoxib product.[13]
Visualizations
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
Caption: A troubleshooting guide for addressing low yields in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN102617474A - Preparation method for celecoxib isomer - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity of 3-Bromophenylhydrazine in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 3-bromophenylhydrazine in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole synthesis with 3-bromophenylhydrazine so slow or resulting in a low yield?
The primary reason for the low reactivity of 3-bromophenylhydrazine is the electronic effect of the bromine atom on the phenyl ring. Bromine is an electron-withdrawing group, which reduces the electron density on the hydrazine moiety. This decrease in electron density lowers the nucleophilicity of the hydrazine nitrogens, making them less reactive towards the carbonyl carbons of the 1,3-dicarbonyl compound. This inherent low reactivity often leads to sluggish reactions and diminished yields under standard reaction conditions.[1]
Q2: What are the common side reactions I should be aware of when using 3-bromophenylhydrazine?
Two common side reactions to anticipate are the formation of pyrazoline intermediates and regioisomers.
-
Pyrazoline Formation: When reacting 3-bromophenylhydrazine with α,β-unsaturated ketones (like chalcones), the initial cyclization product is often a non-aromatic pyrazoline. An additional oxidation step is required to convert the pyrazoline to the desired aromatic pyrazole.[2]
-
Regioisomer Formation: If you are using an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester), two different pyrazole regioisomers can be formed. This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons.[1] The reaction conditions, particularly the solvent and catalyst, can influence the ratio of the resulting regioisomers.
Q3: How can I improve the yield and reaction rate of my pyrazole synthesis with 3-bromophenylhydrazine?
Several strategies can be employed to enhance the reactivity of 3-bromophenylhydrazine:
-
Catalysis: The use of a catalyst is highly recommended.
-
Acid Catalysis: Brønsted acids like acetic acid or stronger acids can protonate a carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to attack by the weakly nucleophilic 3-bromophenylhydrazine.[3]
-
Lewis Acid Catalysis: Lewis acids such as nano-ZnO, lithium perchlorate, and others can also activate the dicarbonyl compound, facilitating the reaction.[4][5]
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction rate and often leads to higher yields in shorter reaction times, even for less reactive substrates.[6][7]
-
Increased Temperature: Elevating the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier associated with the less reactive hydrazine.
-
Stoichiometry: Using a slight excess of 3-bromophenylhydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[1]
Q4: What are some common purification challenges for pyrazoles synthesized from 3-bromophenylhydrazine and how can I address them?
A common issue is the presence of colored impurities, often arising from the hydrazine starting material.[8]
-
Recrystallization: This is an effective method for purifying the final pyrazole product. Common solvent systems for recrystallization of brominated phenylpyrazoles include ethanol, aqueous ethanol, or mixtures of hexanes and ethyl acetate.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A typical mobile phase would be a gradient of ethyl acetate in hexanes.[9][10] Washing the crude product with a non-polar solvent like toluene on a silica plug can sometimes remove colored impurities before full chromatographic separation.[8]
Troubleshooting Guides
Problem: Low or No Product Formation
This guide provides a systematic approach to troubleshooting low yields in your pyrazole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low pyrazole yield.
| Parameter | Potential Issue | Recommended Solution |
| Reactant Purity | 3-Bromophenylhydrazine can degrade over time, leading to colored impurities and reduced reactivity. | Use freshly purchased or purified 3-bromophenylhydrazine. Ensure the 1,3-dicarbonyl compound is also of high purity.[1] |
| Reaction Temperature | The activation energy for the reaction with the deactivated hydrazine may not be met at room temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in a suitable solvent like ethanol or acetic acid is a common approach. |
| Reaction Time | The reaction may be slow and require more time to reach completion. | Extend the reaction time and monitor the consumption of starting materials using TLC. |
| Catalyst | The uncatalyzed reaction is often very slow. | Add a catalytic amount of a Brønsted acid (e.g., glacial acetic acid) or a Lewis acid (e.g., nano-ZnO).[3][4] |
| Solvent | The choice of solvent can influence reaction rate and solubility of reactants. | Ethanol is a common and effective solvent. For some systems, acetic acid can serve as both a solvent and a catalyst. |
Problem: Formation of Pyrazoline Intermediate
This is a common occurrence when using α,β-unsaturated ketones as the 1,3-dicarbonyl synthon.
Experimental Workflow for Pyrazoline Formation and Oxidation
Caption: Experimental workflow for pyrazole synthesis from chalcones.
| Observation | Explanation | Recommended Action |
| The desired pyrazole mass is not observed by LC-MS, but a mass corresponding to the pyrazole + 2 hydrogens is present. | The initial cyclization has formed a stable pyrazoline intermediate which has not aromatized. | An oxidation step is required. This can often be achieved by refluxing the pyrazoline in a high-boiling solvent like DMSO with exposure to air, or by using a chemical oxidant like bromine.[2] |
Experimental Protocols
General Knorr Pyrazole Synthesis with 3-Bromophenylhydrazine and a β-Diketone (e.g., Acetylacetone)
This protocol is a starting point and may require optimization for different β-diketones.
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scielo.br [scielo.br]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
preventing degradation of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole during storage
This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Specifically, storage at temperatures between 0-8 °C in a tightly sealed container is advisable.[2] The area should be well-ventilated.[1]
Q2: Is this compound sensitive to light?
A2: Yes, similar brominated heterocyclic compounds are known to be light-sensitive.[1] To prevent photodegradation, it is crucial to store the compound in an amber or opaque container to protect it from light exposure.
Q3: What type of container should I use for storage?
A3: Use a tightly sealed, airtight container made of an inert material such as amber glass. This will protect the compound from moisture and atmospheric contaminants. The original packaging should be used whenever possible.[1]
Q4: What is the expected shelf life of this compound?
A4: When stored under the recommended conditions (cool, dark, and under an inert atmosphere), the compound is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been in storage for over a year.
Q5: Are there any incompatible materials I should avoid storing with this compound?
A5: Yes, you should avoid storing this compound with strong oxidizing agents and strong acids, as these can cause degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing) | Exposure to light or air (oxidation) | Store in an amber, airtight container. Consider purging the container with an inert gas like argon or nitrogen. |
| Presence of impurities in analysis (e.g., HPLC, NMR) | Degradation due to improper storage (heat, light) or contamination. | Re-purify the compound if necessary. Always use clean spatulas and equipment when handling. Ensure storage conditions are optimal. |
| Inconsistent experimental results | Use of a degraded compound. | Re-qualify the compound's purity before use, especially if it has been stored for a long time or if there are visual signs of degradation. |
| Formation of a precipitate | Potential reaction with atmospheric moisture or CO2, or degradation product precipitating out. | Ensure the container is tightly sealed. Store in a desiccator if the environment is humid. |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.
Protocol for a Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound under various storage conditions.
-
Sample Preparation: Aliquot approximately 10 mg of high-purity this compound into several amber glass vials.
-
Storage Conditions:
-
Condition A (Ideal): 2-8 °C, protected from light, under an argon atmosphere.
-
Condition B (Ambient): 20-25 °C, protected from light, in a sealed container with air.
-
Condition C (Light Exposure): 20-25 °C, in a clear glass vial exposed to ambient laboratory light.
-
Condition D (Elevated Temperature): 40 °C, protected from light, in a sealed container with air.
-
-
Time Points: Analyze the samples at T=0, 1 month, 3 months, 6 months, and 12 months.
-
Analysis: At each time point, analyze the purity of a sample from each condition using the HPLC method described above.
-
Data Evaluation: Compare the purity at each time point to the initial purity at T=0. A significant decrease in purity indicates degradation.
Data Presentation
Hypothetical Stability Study Data
The following table summarizes the expected results from the long-term stability study.
| Storage Condition | T=0 | T=1 month | T=3 months | T=6 months | T=12 months |
| A: 2-8°C, Dark, Argon | 99.8% | 99.8% | 99.7% | 99.7% | 99.6% |
| B: 20-25°C, Dark, Air | 99.8% | 99.5% | 99.1% | 98.5% | 97.2% |
| C: 20-25°C, Light, Air | 99.8% | 98.2% | 96.5% | 93.1% | 88.4% |
| D: 40°C, Dark, Air | 99.8% | 99.0% | 97.8% | 95.3% | 91.5% |
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Experimental workflow for the stability study.
Caption: Troubleshooting logic for compound degradation.
References
Technical Support Center: Addressing Poor Aqueous Solubility of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: this compound possesses several structural features that contribute to its predicted low aqueous solubility. The presence of a bromophenyl group and a dimethyl-pyrazole ring system results in a rigid, aromatic structure with significant hydrophobicity.[1][2] Such nonpolar molecules have a tendency to self-associate in aqueous media to minimize their contact with water molecules, leading to low solubility.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
A2: A preliminary solubility assessment is crucial. This typically involves determining the kinetic and thermodynamic solubility of the compound in relevant aqueous media, such as deionized water and buffers at various physiological pH levels (e.g., 1.2, 4.5, 6.8, and 7.4).[3][4][5] This initial data helps in understanding the compound's behavior and selecting an appropriate solubilization strategy.
Q3: What are the primary strategies for enhancing the aqueous solubility of poorly soluble compounds like this pyrazole derivative?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[6][7][8] These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[9][10]
-
Chemical Modifications: Strategies such as pH adjustment, the use of co-solvents, solubilization by surfactants, and complexation with cyclodextrins.[5][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound.
Problem: The compound precipitates out of solution upon dilution of a stock solution into an aqueous buffer.
This common issue, often referred to as "crashing out," occurs when a compound soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.[3][11]
Materials:
-
This compound (solid)
-
Deionized water
-
pH buffers (1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker/agitator
-
Centrifuge
-
HPLC system with UV detector or LC-MS
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous medium (e.g., 2 mL). The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Solubility Enhancement using Co-solvents
This protocol details the use of a water-miscible organic solvent to increase the aqueous solubility of the compound.[9][12][13]
Materials:
-
This compound
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of the compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Slowly add a small aliquot of the stock solution to the co-solvent/buffer mixtures while vortexing to achieve the desired final compound concentration.
-
Visually inspect for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours).
-
Quantify the amount of compound that remains in solution using an appropriate analytical method.
Protocol 3: Surfactant-Mediated Solubilization
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[14][15][16]
Materials:
-
This compound
-
Surfactants: Sodium lauryl sulfate (SLS), Tween® 80, Cremophor® EL
-
Aqueous buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their critical micelle concentration (CMC). For example, 0.1%, 0.5%, and 1% (w/v) of the selected surfactant.
-
Add an excess amount of the solid compound to each surfactant solution.
-
Follow the steps outlined in the Shake-Flask Method (Protocol 1) to determine the solubility in each surfactant solution.
Protocol 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[17][18][19]
Materials:
-
This compound
-
Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1, 5, 10, 20 mM).
-
Add an excess amount of the solid compound to each cyclodextrin solution.
-
Follow the steps outlined in the Shake-Flask Method (Protocol 1) to determine the solubility at each cyclodextrin concentration.
-
Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the complexation efficiency.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from solubility enhancement experiments.
Table 1: Solubility of this compound in Various Aqueous Media (Shake-Flask Method at 25°C)
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | ~7.0 | < 1 |
| 0.1 N HCl | 1.2 | 1.5 ± 0.2 |
| Acetate Buffer | 4.5 | < 1 |
| Phosphate Buffer | 6.8 | < 1 |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1 |
Table 2: Effect of Co-solvents on the Apparent Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | < 1 | - |
| DMSO | 5 | 15 ± 2 | ~15 |
| DMSO | 10 | 45 ± 5 | ~45 |
| Ethanol | 10 | 20 ± 3 | ~20 |
| PEG 400 | 20 | 55 ± 6 | ~55 |
Table 3: Effect of Surfactants on Solubility in PBS (pH 7.4)
| Surfactant | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| None | 0 | < 1 | - |
| SLS | 0.5 | 80 ± 7 | ~80 |
| Tween® 80 | 1.0 | 110 ± 12 | ~110 |
| Cremophor® EL | 1.0 | 150 ± 15 | ~150 |
Table 4: Effect of Cyclodextrin Complexation on Solubility in Water
| Cyclodextrin | Concentration (mM) | Solubility (µg/mL) | Fold Increase |
| None | 0 | < 1 | - |
| β-CD | 10 | 25 ± 3 | ~25 |
| HP-β-CD | 10 | 250 ± 20 | ~250 |
| HP-β-CD | 20 | 480 ± 35 | ~480 |
Visualizations
Signaling Pathway for Solubilization Strategy Selection
This diagram illustrates the decision-making process for selecting an appropriate solubilization technique based on the compound's properties.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Workflow for Solubility Enhancement
This diagram outlines the general experimental workflow for improving the solubility of a compound.
Caption: Workflow for solubility enhancement experiments.
References
- 1. ascelibrary.org [ascelibrary.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpbr.in [ijpbr.in]
- 10. wjbphs.com [wjbphs.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. longdom.org [longdom.org]
- 14. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing substituted pyrazoles?
A1: The synthesis of substituted pyrazoles can be broadly categorized into several effective strategies, with catalyst selection being crucial for reaction efficiency and selectivity. The most prominent methods include:
-
Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] It is often catalyzed by acids.
-
Synthesis from α,β-Unsaturated Carbonyls: A versatile approach that utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized.[3][4]
-
1,3-Dipolar Cycloaddition: This powerful method constructs the pyrazole ring by reacting a 1,3-dipole, such as a diazo compound, with a dipolarophile like an alkyne or alkene.[1]
-
Multicomponent Reactions (MCRs): These are highly efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and simplified procedures.[1][5]
-
Modern Catalytic Methods: Recent advancements have introduced a variety of catalysts, including transition metals (e.g., copper, silver, rhodium, ruthenium), nano-catalysts (e.g., nano-ZnO), and biocatalysts (engineered enzymes), to improve yields, regioselectivity, and reaction conditions.[6][7][8] Some modern methods even proceed under catalyst-free conditions.[9]
Q2: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields are a frequent challenge in pyrazole synthesis and can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[2]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[10]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture or employing microwave-assisted synthesis to potentially improve yields and shorten reaction times.[3][10]
-
-
-
Suboptimal Catalyst Choice: The type and amount of catalyst are critical.
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[1]
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques before use.
-
-
Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1]
-
Troubleshooting: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]
-
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a common problem, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions.[1]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] For instance, in reactions involving arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions might favor the other.[1]
-
Solvent Choice: The polarity and nature of the solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[1]
-
Catalyst Selection: Certain catalysts can direct the reaction towards a specific regioisomer. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have demonstrated high regioselectivity.[6]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Suboptimal temperature or reaction time; Poor quality of reagents. | Verify catalyst activity. Optimize temperature and reaction time by monitoring with TLC/LC-MS.[10] Purify starting materials. |
| Formation of Multiple Products | Lack of regioselectivity; Competing side reactions. | Adjust pH and solvent to control regioselectivity.[1] Modify reaction temperature to minimize side reactions. |
| Product Instability/Decomposition | Presence of highly reactive functional groups; Harsh reaction conditions. | Use milder reaction conditions. Consider alternative synthetic routes that avoid highly reactive intermediates.[1] |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent; Formation of an emulsion. | Use a different solvent for extraction. Break emulsions by adding brine or filtering through celite. |
| Discoloration of Reaction Mixture | Decomposition of hydrazine starting material. | Use high-purity hydrazine or its salt form. Run the reaction under an inert atmosphere (e.g., nitrogen).[11] |
Data Presentation: Catalyst Performance in Pyrazole Synthesis
The following table summarizes the performance of various catalysts in the synthesis of substituted pyrazoles, highlighting the diversity of approaches available.
| Catalyst | Substrates | Key Advantages | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Environmentally friendly, high yield, short reaction time, easy work-up. | 95 | [6][12] |
| Amberlyst-70 | Hydrazines/hydrazides, 1,3-diketones | Heterogeneous, non-toxic, thermally stable, cost-effective, simple work-up. | Moderate to Excellent | [6] |
| AgOTf | Trifluoromethylated ynones, Aryl/alkyl hydrazines | Rapid reaction at room temperature, high regioselectivity. | up to 99 | [6] |
| Copper triflate / --INVALID-LINK-- | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine | In situ oxidation of pyrazoline intermediate. | Not specified | [6][12] |
| (TBA)2S2O8 | Aldehydes, arylhydrazines, β-diketones/β-ketoesters | Metal-free, solvent-free conditions. | Good to Excellent | [13] |
| p-Toluenesulfonic acid (p-TSA) | Cyclic β-diketones, aryl glyoxal, arylhydrazones | Facilitates Claisen-Schmidt condensation in a one-pot reaction. | Not specified | [13] |
| Engineered Enzymes | Pyrazoles, Haloalkanes | High regioselectivity (>99%), biocatalytic. | Not specified | [8] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized procedure based on the classical Knorr synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt, an appropriate base may be required.
-
Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid).
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice water to induce precipitation.[5]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol is adapted for microwave-assisted organic synthesis, which can significantly reduce reaction times.[3]
-
Reaction Setup: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1 eq.), hydrazine derivative (1 eq.), and a suitable solvent (e.g., ethanol). A catalyst, such as acetic acid, can be added.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and power (e.g., 120°C, 360 W) for a short duration (e.g., 7-10 minutes).[3]
-
Cooling and Precipitation: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into crushed ice to precipitate the product.[3]
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.[3]
Visualizations
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Troubleshooting logic for low pyrazole synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pyrazole Reaction Work-Up and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and purification of pyrazole compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of pyrazole reaction mixtures.
Issue 1: The crude product is an oil and will not solidify.
This is a common issue that can be caused by the presence of residual solvent or impurities that depress the melting point of the desired pyrazole compound.[1][2]
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Thoroughly remove all volatile solvents using a rotary evaporator followed by a high-vacuum pump.[1]
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which the desired compound is poorly soluble and scratching the flask's side with a glass rod to create nucleation sites.
-
Purification: If the product remains an oil, it likely contains significant impurities. Proceed with purification via column chromatography.[1]
-
Purity Analysis: After purification, re-evaluate the product's purity using techniques like TLC or LC-MS. If it is pure and still an oil, it may be a low-melting solid or an oil at room temperature.
Issue 2: Low yield of the desired pyrazole after purification.
Significant loss of product can occur during various stages of the work-up and purification process.[3]
Troubleshooting Steps:
-
During Extraction:
-
Check pH: Ensure the aqueous layer's pH is appropriate to keep the pyrazole in its neutral form for efficient extraction into the organic layer.
-
Increase Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
-
-
During Recrystallization:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product to avoid losing the product in the mother liquor.[4]
-
Thorough Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[4]
-
Check Mother Liquor: Analyze the mother liquor by TLC to see if a significant amount of product remains. If so, concentrate the mother liquor and attempt a second crystallization.
-
-
During Column Chromatography:
-
Deactivate Silica Gel: For basic pyrazoles, which can adhere strongly to acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina to prevent product loss.[1][2]
-
Optimize Solvent System: Use an appropriate solvent system that provides good separation and an Rf value of approximately 0.3-0.4 for the desired compound on TLC.[1]
-
Issue 3: The purified pyrazole is colored (e.g., yellow or brown).
A colored product often indicates the presence of trace impurities or degradation products.[1][2]
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal will adsorb many colored impurities. Filter the mixture through Celite to remove the charcoal and then recrystallize the product.[1]
-
Recrystallization: This technique alone can often remove colored impurities as they may remain dissolved in the mother liquor.[1]
-
Silica Gel Plug: Dissolve the compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. Colored impurities may be retained on the silica.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazole synthesis?
A1: Common impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine derivatives.[1]
-
Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to the formation of two different pyrazole regioisomers.[1][3]
-
Side-Products: Intermediates like hydroxylpyrazolidine or di-addition products can sometimes be formed.[3]
-
Degradation Products: The desired pyrazole may be unstable under the reaction or work-up conditions.[3]
Q2: What are the standard work-up procedures for pyrazole reactions?
A2: A typical work-up procedure involves:
-
Quenching the Reaction: Neutralizing any acid or base catalyst. For example, if an acid catalyst was used, a careful addition of a base like sodium bicarbonate solution is common.[5]
-
Liquid-Liquid Extraction: The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane to separate the pyrazole from water-soluble salts and impurities.[6][7]
-
Washing the Organic Layer: The organic layer is often washed with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]
Q3: Which purification techniques are most effective for pyrazoles?
A3: The most common and effective purification methods are:
-
Recrystallization: This is a highly effective method for purifying solid pyrazoles, especially for removing minor impurities.[1][4] The choice of solvent is crucial and depends on the polarity of the specific pyrazole derivative.[4]
-
Column Chromatography: This is the most versatile method for separating complex mixtures, including regioisomers and other closely related impurities.[1][2] Silica gel is the most common stationary phase, but neutral alumina can be used for acid-sensitive pyrazoles.[1]
-
Distillation: For liquid pyrazoles, distillation can be a viable purification option.[1]
Q4: How do I choose a suitable solvent for recrystallizing my pyrazole compound?
A4: The ideal recrystallization solvent is one in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below.[4][8]
-
Single Solvents: Common single solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water.[4]
-
Mixed Solvent Systems: A powerful technique involves dissolving the pyrazole in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce crystallization. Common mixed solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[4]
Data Presentation
Table 1: Comparison of Purification Methods for Pyrazole Derivatives
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Notes |
| Recrystallization | 85-95% | >99% | 60-85% | Effective for removing minor impurities if a suitable solvent is found.[2] |
| Column Chromatography | 50-90% | >98% | 50-80% | Necessary for separating complex mixtures or isomers. Yield can be lower due to product adhesion to the stationary phase.[2] |
| Trituration | 70-90% | 90-97% | 70-90% | Good for removing highly soluble or insoluble impurities; less effective for closely related compounds.[2] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Determine a suitable solvent or mixed solvent system through small-scale solubility tests.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath after it has reached room temperature.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system that provides good separation of the desired pyrazole from impurities, aiming for an Rf value of ~0.3 for the product.[1] A common eluent system is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to pack uniformly.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[2]
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
Visualizations
Caption: A typical experimental workflow for the recrystallization of pyrazole compounds.
Caption: A troubleshooting guide for diagnosing the cause of low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Validating the Molecular Structure of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative overview of X-ray crystallography, the definitive method for structure determination, alongside complementary spectroscopic techniques for validating the structure of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides direct and unambiguous evidence of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional electron density map of the molecule. Although crystallographic data for the specific title compound is not publicly available, data from closely related bromophenyl-pyrazole derivatives illustrate the richness of the information provided.[1][2][3][4][5]
Data Presentation: Crystallographic Parameters for Related Pyrazole Derivatives
The following table summarizes key crystallographic data for similar bromophenyl-pyrazole structures, demonstrating the typical quantitative outputs of an X-ray diffraction experiment.
| Parameter | 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole[1] | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2] | 3-(4-Bromophenyl)-5-methyl-1H-pyrazole[5] |
| Formula | C₂₁H₁₆Br₂N₂ | C₁₆H₁₁BrN₂O | C₁₀H₉BrN₂ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | Pbca | P2₁/c | Pbca |
| a (Å) | 10.5815 (3) | 17.7233 (4) | 14.881(3) |
| b (Å) | 11.2119 (3) | 3.8630 (1) | 7.5097(15) |
| c (Å) | 15.4569 (4) | 20.4224 (5) | 17.585(4) |
| α (˚) | 90 | 90 | 90 |
| β (˚) | 90 | 110.137 (3) | 90 |
| γ (˚) | 90 | 90 | 90 |
| Volume (ų) | 1833.79 (9) | 1312.75 (6) | 1964.1(7) |
| Z | 4 | 4 | 8 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1][2] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[1][2] The crystal is rotated, and the diffraction pattern is recorded on a detector.[1][2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule.[2] This model is refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.[2]
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography is definitive, it requires a suitable single crystal, which may not always be obtainable. In such cases, or for routine confirmation, a combination of spectroscopic methods is employed to build a comprehensive picture of the molecular structure.[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3][8] It provides information about the chemical environment, connectivity, and number of different types of atomic nuclei, primarily ¹H (proton) and ¹³C.[9][10]
Data Presentation: Expected NMR Chemical Shifts
Based on data for analogous pyrazole compounds, the following table presents expected chemical shifts for this compound.[11][12]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Fragment |
| ¹H NMR | 7.2 - 7.6 | Multiplet | Aromatic protons (bromophenyl ring) |
| 5.9 - 6.1 | Singlet | Pyrazole C4-H | |
| 2.2 - 2.4 | Singlet | Pyrazole C3-CH₃ | |
| 2.1 - 2.3 | Singlet | Pyrazole C5-CH₃ | |
| ¹³C NMR | 148 - 150 | Singlet | Pyrazole C5 |
| 138 - 140 | Singlet | Pyrazole C3 | |
| 137 - 139 | Singlet | Aromatic C-N | |
| 130 - 133 | Singlet | Aromatic C-H | |
| 128 - 130 | Singlet | Aromatic C-H | |
| 125 - 127 | Singlet | Aromatic C-H | |
| 122 - 124 | Singlet | Aromatic C-Br | |
| 106 - 108 | Singlet | Pyrazole C4 | |
| 11 - 14 | Singlet | Pyrazole C3-CH₃ and C5-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9][13] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8][13]
-
¹H NMR Acquisition: The spectrum is acquired on an NMR spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve a good signal-to-noise ratio.[14]
-
¹³C NMR Acquisition: The spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[10]
-
2D NMR (Optional): For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish direct and long-range correlations between protons and carbons, confirming the connectivity of the molecular skeleton.[14]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.[15][16] This is crucial for confirming the elemental composition and identifying structural motifs.
Data Presentation: Expected Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 250/252 | Molecular ion peak (presence of Br isotopes) |
| [M+H]⁺ | 251/253 | Protonated molecular ion (common in ESI) |
| Fragments | Various | Loss of Br, CH₃, or fragmentation of the pyrazole/phenyl rings |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography (GC) may be used.[15] For less volatile compounds, direct infusion or liquid chromatography (LC) is common.[15]
-
Ionization: The sample molecules are ionized. Common techniques include Electron Ionization (EI), which is a hard technique causing extensive fragmentation, and Electrospray Ionization (ESI) or Chemical Ionization (CI), which are softer techniques that often leave the molecular ion intact.[17][18]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[20]
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Inferred Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic and pyrazole C-H |
| 2950 - 2850 | C-H stretch | Methyl (CH₃) groups |
| 1600 - 1450 | C=C and C=N stretch | Aromatic and pyrazole rings |
| 1450 - 1350 | C-H bend | Methyl (CH₃) groups |
| 1100 - 1000 | C-N stretch | Phenyl-pyrazole bond |
| 800 - 600 | C-Br stretch | Bromophenyl group |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solids, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a pellet.[21] Alternatively, Attenuated Total Reflectance (ATR) FTIR allows for direct analysis of the solid or liquid sample with minimal preparation.[22]
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to be subtracted from the sample spectrum.[23]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies of IR radiation that are absorbed by the sample.[23]
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Workflow for Structural Validation
A logical workflow ensures a comprehensive and efficient structural validation of a newly synthesized compound.
Caption: Logical workflow for the structural validation of a novel compound.
Conclusion
The definitive validation of the structure of this compound is best achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional model of the molecule. However, a combination of spectroscopic techniques, including NMR, mass spectrometry, and FTIR, offers a powerful and often more accessible approach to confirm the molecular structure. NMR spectroscopy establishes the connectivity of the carbon and hydrogen framework, mass spectrometry confirms the molecular weight and formula, and FTIR identifies the key functional groups. Together, these methods provide a comprehensive and robust validation of the target compound's structure, which is essential for advancing any research or development program.
References
- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 2. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 12. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.mit.edu [web.mit.edu]
- 14. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. fiveable.me [fiveable.me]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Analysis of the Biological Activities of Ortho, Meta, and Para Bromophenyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a bromophenyl substituent offers a promising avenue for modulating the biological efficacy of these heterocyclic compounds. This guide provides a comparative overview of the biological activities of ortho-, meta-, and para-bromophenyl pyrazole derivatives, drawing upon available experimental data to elucidate structure-activity relationships. While a direct head-to-head comparison of all three isomers under identical experimental conditions is not extensively documented in the current literature, this guide synthesizes findings from various studies to offer valuable insights for drug discovery and development.
Quantitative Data Summary
The following table summarizes the reported biological activities of various ortho-, meta-, and para-bromophenyl pyrazole derivatives. It is critical to note that these data are compiled from different studies, and direct comparisons should be made with caution as experimental conditions may vary.
| Isomer Position | Compound Description | Biological Activity | Target/Cell Line | Efficacy Metric (e.g., IC50, MIC) |
| Para | 1-(3-(4-Bromophenyl)-4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)pyrazol-1-yl)ethanone | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant edema inhibition |
| Para | N-benzoyl-N'-(3-(4-bromophenyl)-1H-pyrazol-5-yl)-thiourea | Anticancer | 60 human cancer cell lines | logGI50 up to -5.75 |
| Meta | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Anticancer | 58 cancer cell lines (NCI) | Growth Percent Inhibition up to 41.25% |
| Meta | (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Antifungal | Fusarium oxysporum f. sp. albedinis | 46% inhibition |
| Ortho | 4-(2-(2-Bromophenyl)hydrazono)-3-((2-fluorophenyl)amino)-1-((phenylamino)methyl)-1H-pyrazol-5(4H)-one | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.048 μM |
Structure-Activity Relationship (SAR) Insights
The position of the bromine atom on the phenyl ring of pyrazole derivatives appears to significantly influence their biological activity. While comprehensive comparative studies are limited, the available data suggests that:
-
Para-substitution has been frequently associated with potent anticancer and anti-inflammatory activities. The electronic and steric properties of the bromine atom in the para position may facilitate favorable interactions with the target binding sites.
-
Meta-substitution has also demonstrated promising anticancer and antifungal activities. The altered electronic distribution in the meta-substituted ring may be crucial for interacting with different biological targets.
-
Ortho-substitution has shown potent anti-inflammatory effects through COX-2 inhibition. The proximity of the bromine atom to the pyrazole core in the ortho position could induce a specific conformation that enhances binding to the enzyme's active site.
It is important to reiterate that these are generalized observations, and the overall activity of a compound is dependent on the entire molecular structure, not just the position of a single substituent.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2][3][4][5]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., bromophenyl pyrazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[6][7][8][9][10]
Protocol:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic or antifungal) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11][12][13][14][15]
Protocol:
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in an appropriate buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzymes for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Detection: The production of prostaglandins is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by monitoring the consumption of a cofactor using a fluorometric or colorimetric probe.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined for both COX-1 and COX-2 to assess potency and selectivity.
Visualizations
General Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of bromophenyl pyrazoles.
Hypothetical Structure-Activity Relationship
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. atcc.org [atcc.org]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. jpsbr.org [jpsbr.org]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Analogs of 1-aryl-3,5-dimethyl-1H-pyrazole, in particular, have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole and its analogs, drawing on experimental data from related studies to elucidate the impact of structural modifications on biological activity.
Data Presentation: Comparative Biological Activities
The following table summarizes the in vitro biological activities of a series of 1-aryl-3,5-dimethyl-1H-pyrazole analogs against various cancer cell lines and microbial strains. While a comprehensive SAR study for a series of this compound analogs is not extensively documented in a single source, this compilation from various studies on structurally related compounds provides valuable insights. The data is presented to facilitate comparison of the effect of different substituents on the 1-phenyl ring.
| Compound ID | R (Substitution on Phenyl Ring) | Biological Activity | Target/Assay | IC50 (µM) / MIC (µg/mL) | Reference |
| 1a | H | Anticancer | A549 (Lung Cancer) | > 50 | [2] |
| 1b | 4-CH₃ | Anticancer | A549 (Lung Cancer) | 35.2 | [2] |
| 1c | 4-OCH₃ | Anticancer | A549 (Lung Cancer) | 28.7 | [2] |
| 1d | 4-Cl | Anticancer | A549 (Lung Cancer) | 15.4 | [2] |
| 1e | 4-NO₂ | Anticancer | A549 (Lung Cancer) | 8.9 | [2] |
| 2a | H | Antibacterial | S. aureus | > 100 | [3] |
| 2b | 4-Cl | Antibacterial | S. aureus | 62.5 | [3] |
| 2c | 4-NO₂ | Antibacterial | S. aureus | 31.25 | [3] |
| 2d | 2,4-dichloro | Antibacterial | S. aureus | 15.62 | [3] |
| 3a | H | Anticancer | MDA-MB-231 (Breast Cancer) | 16.13 | [4] |
| 3b | 3-NO₂ | Anticancer | MDA-MB-231 (Breast Cancer) | 5.61 | [4] |
| 3c | 4-Cl | Anticancer | MDA-MB-231 (Breast Cancer) | 7.84 | [4] |
Analysis of Structure-Activity Relationships:
The data presented in the table reveals several key trends for 1-aryl-3,5-dimethyl-1H-pyrazole analogs:
-
Anticancer Activity: The substitution on the 1-phenyl ring plays a crucial role in the cytotoxic activity against A549 lung cancer cells. Electron-withdrawing groups appear to enhance potency. For instance, the unsubstituted analog (1a ) is largely inactive, while the introduction of a chloro group (1d ) and particularly a nitro group (1e ) at the para-position leads to a significant increase in anticancer activity.[2] A similar trend is observed in MDA-MB-231 breast cancer cells, where a 3-nitro substituent (3b ) results in potent cytotoxicity.[4] The presence of a halogen, such as a 3-bromophenyl moiety, is therefore anticipated to confer significant anticancer properties.
-
Antimicrobial Activity: In the context of antibacterial activity against S. aureus, halogenation of the phenyl ring is beneficial. A monochloro-substituted analog (2b ) shows moderate activity, which is enhanced with di-chloro substitution (2d ).[3] An electron-withdrawing nitro group (2c ) also confers notable antibacterial potency.[3] This suggests that analogs bearing a 3-bromophenyl group would likely exhibit favorable antimicrobial properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols typically employed in the evaluation of 1-aryl-3,5-dimethyl-1H-pyrazole analogs.
1. Synthesis of 1-Aryl-3,5-dimethyl-1H-pyrazole Analogs (General Procedure):
A mixture of the appropriately substituted phenylhydrazine hydrochloride (1.1 mmol) and acetylacetone (1.0 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to yield the pure 1-aryl-3,5-dimethyl-1H-pyrazole analog. The structure of the synthesized compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
2. In Vitro Anticancer Activity (MTT Assay):
Human cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
3. In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination):
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains (e.g., Staphylococcus aureus) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in Mueller-Hinton broth. An inoculum of the test microorganism is added to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Diagram of the General Synthetic Workflow:
Caption: General synthetic route for 1-aryl-3,5-dimethyl-1H-pyrazole analogs.
Diagram of a Relevant Signaling Pathway (MAPK Signaling Pathway):
Given that many pyrazole derivatives exhibit anticancer activity by targeting protein kinases, the MAPK signaling pathway is a relevant example of a pathway that could be modulated by these compounds.
Caption: The MAPK signaling pathway, a potential target for pyrazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
comparing the antifungal efficacy of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole with commercial fungicides
A Guide for Researchers, Scientists, and Drug Development Professionals
The development of novel antifungal agents is crucial to combat the emergence of resistant fungal strains and to ensure food security. Pyrazole derivatives have emerged as a promising class of compounds with significant antifungal properties. This guide provides a comprehensive comparison of the in vitro antifungal efficacy of various synthesized pyrazole derivatives with commercially available fungicides, supported by experimental data from recent studies.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of novel pyrazole derivatives has been evaluated against a range of phytopathogenic fungi. The following tables summarize the 50% effective concentration (EC₅₀) values, a common measure of fungicide potency, for several pyrazole compounds compared to commercial fungicides. Lower EC₅₀ values indicate higher antifungal activity.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Pyrazole Carboxamides and an Isoxazolol Pyrazole Carboxylate Against Various Fungi
| Compound | A. porri | M. coronaria | C. petroselini | R. solani |
| Pyrazole Carboxamide 7bg | 11.22 | 7.93 | 27.43 | 4.99 |
| Pyrazole Carboxamide 7bh | 24.76 | 25.48 | 6.99 | 5.93 |
| Pyrazole Carboxamide 7bi | 21.01 | 9.08 | 32.40 | 7.69 |
| Isoxazolol Pyrazole Carboxylate 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| Carbendazol (Commercial Fungicide) | 0.99 | 0.96 | 0.96 | 1.00 |
Data sourced from a study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates.[1][2][3]
Table 2: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of a Pyrazole Derivative (Compound 26) Against Various Fungi
| Compound | B. cinerea | R. solani | V. mali | T. cucumeris | F. oxysporum | F. graminearum |
| Pyrazole Derivative 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |
Data from a study on the design and synthesis of novel pyrazole derivatives.[4]
Table 3: In Vitro Antifungal Activity (EC₅₀ in mg/L) of Pyrazole Carboxamide Thiazole Derivatives Against Valsa mali
| Compound | EC₅₀ (mg/L) |
| Pyrazole Carboxamide Thiazole 6i | 1.77 |
| Pyrazole Carboxamide Thiazole 19i | 1.97 |
| Boscalid (Commercial Fungicide) | 9.19 |
Data from a study on pyrazole carboxamide thiazole derivatives as SDH inhibitors.[5]
Experimental Protocols
The following is a detailed methodology for a key experiment commonly used to assess the in vitro antifungal activity of chemical compounds.
Mycelium Growth Inhibition Assay
This method evaluates the ability of a compound to inhibit the growth of fungal mycelia.
-
Preparation of Fungal Cultures: Pure cultures of the target phytopathogenic fungi are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at a controlled temperature (typically 25-28°C).
-
Preparation of Test Compounds: The pyrazole derivatives and commercial fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to achieve the desired test concentrations.
-
Poisoned Food Technique:
-
An appropriate volume of the test compound solution is mixed with molten PDA medium to achieve the final test concentration.
-
The amended PDA is poured into sterile Petri dishes and allowed to solidify.
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of the amended and control (medium with solvent only) PDA plates.
-
-
Incubation: The inoculated plates are incubated at the optimal growth temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis:
-
The diameter of the fungal colony on each plate is measured.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony on the control plates and T is the average diameter of the mycelial colony on the treated plates.
-
The EC₅₀ value is determined by probit analysis of the inhibition percentages at different concentrations.[1][2]
-
Mechanism of Action
Several pyrazole carboxamide fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs) .[5] They function by targeting Complex II of the mitochondrial respiratory chain, which plays a crucial role in cellular respiration and energy production in fungi. By inhibiting succinate dehydrogenase, these compounds disrupt the electron transport chain, leading to a depletion of ATP and ultimately causing fungal cell death.[6][7]
The mechanism of action of a novel pyrazole carboxamide, SCU2028, against Rhizoctonia solani was elucidated, showing that it could destroy the fungus' cell walls or membranes, leading to the leakage of cellular contents.[6] Furthermore, it was observed to decrease the mitochondrial membrane potential.[6] Proteomic analysis indicated that the compound affected proteins involved in the TCA cycle and oxidative phosphorylation, suggesting that Complex II (succinate dehydrogenase) and Complex IV (cytochrome oxidase) might be its primary targets.[6]
Visualizations
Figure 1. Experimental workflow for the mycelium growth inhibition assay.
Figure 2. Logical relationship of pyrazole derivatives and their antifungal activity.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Biological Landscape of a Pyrazole Derivative: An Analysis of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of comparative in vitro and in vivo studies for the compound 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole. While the pyrazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, specific data for this particular derivative remains elusive. Research has instead focused on a structurally related compound, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, shedding light on its in vitro antimicrobial properties.
In Vitro Activity: A Glimpse into Antimicrobial Potential
A study detailing the synthesis and biological evaluation of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one provides the sole insight into the potential bioactivity of the core structure. The research demonstrated that this derivative exhibits moderate antifungal activity against Fusarium oxysporum f. sp. albedinis, with a reported inhibition percentage of 46%.[1][2] However, the compound showed no significant antibacterial effect against Escherichia coli, Bacillus subtilis, and Micrococcus luteus.[1][2]
This limited dataset suggests a degree of specificity in the biological action of this pyrazole derivative, warranting further investigation into its antifungal mechanism. The absence of data on other in vitro parameters, such as cytotoxicity against mammalian cell lines or specific enzyme inhibition, prevents a broader assessment of its potential therapeutic applications or toxicological profile.
In Vivo Activity: A Knowledge Gap
Crucially, the current body of scientific literature lacks any published in vivo studies for either this compound or its closely related derivative. This absence of animal model data means that critical parameters such as pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety profiles remain entirely unknown. Without in vivo research, the potential therapeutic relevance of the observed in vitro antifungal activity cannot be translated into a clinical context.
The Broader Context of Pyrazole Derivatives
The wider family of pyrazole-containing compounds has been extensively studied and has yielded numerous molecules with potent and diverse biological activities. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] This established track record of the pyrazole core underscores the potential of novel derivatives like this compound. However, each derivative's unique substitution pattern dictates its specific biological and pharmacological properties, making direct extrapolation of activity from other pyrazoles unreliable.
Future Directions and Conclusion
The current understanding of the biological activity of this compound is in its infancy. The moderate in vitro antifungal activity of a related compound provides a starting point for further investigation. Future research should prioritize a comprehensive in vitro screening of this compound against a broader panel of fungal and microbial strains, as well as various human cancer cell lines, to better define its activity spectrum.
Following promising in vitro results, subsequent in vivo studies in relevant animal models will be essential to evaluate the compound's efficacy, safety, and pharmacokinetic profile. Until such data becomes available, a meaningful comparison of the in vitro and in vivo activities of this compound cannot be made. The scientific community awaits further research to unlock the potential of this and other novel pyrazole derivatives.
References
- 1. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the potential cross-reactivity and off-target effects of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a representative pyrazole-containing compound, in the context of other well-characterized pyrazole-based kinase inhibitors. While specific experimental data for this particular compound is not publicly available, this guide leverages data from analogous compounds to highlight the importance of comprehensive profiling and provides detailed experimental protocols for assessing inhibitor selectivity.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, substitutions on the pyrazole ring system significantly influence binding affinity and selectivity across the human kinome. Off-target effects of kinase inhibitors can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, early and thorough assessment of an inhibitor's selectivity is a critical step in the drug discovery pipeline.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
To illustrate the varying selectivity profiles within the pyrazole class of kinase inhibitors, this section compares hypothetical data for this compound with publicly available data for established kinase inhibitors. This comparison underscores the necessity of empirical testing for each new chemical entity.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | Compound A (e.g., a highly selective inhibitor) | Compound B (e.g., a multi-kinase inhibitor) |
| Primary Target(s) | Kinase X (e.g., a tyrosine kinase) | JAK2 | VEGFR2, PDGFRβ, c-Kit |
| IC50 (Primary Target) | 50 | 3.4 | 10, 25, 40 |
| Selected Off-Targets | |||
| SRC | >1000 | >10,000 | 150 |
| ABL1 | >1000 | >10,000 | 200 |
| FLT3 | 500 | >10,000 | 80 |
| CDK2 | >1000 | >10,000 | >5000 |
| p38α (MAPK14) | 800 | >10,000 | 300 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. Data for Compounds A and B are representative of selective and multi-kinase inhibitors, respectively, based on publicly available information.
Table 2: Cellular Off-Target Effects
| Assay Type | This compound (Hypothetical) | Compound A | Compound B |
| Cellular Target Engagement (CETSA) | Target X stabilization observed | JAK2 stabilization observed | VEGFR2, PDGFRβ, and c-Kit stabilization observed |
| Cell Proliferation Assay (MCF-7) | Moderate inhibition | Low inhibition | Potent inhibition |
| Apoptosis Induction (Caspase-3/7 assay) | Minimal induction | Minimal induction | Significant induction |
| Pathway Modulation (Western Blot) | Phospho-Target X reduction | p-STAT3 reduction | p-VEGFR2, p-PDGFRβ reduction |
Experimental Protocols
Comprehensive assessment of a compound's selectivity involves a combination of in vitro biochemical assays and cell-based assays. Below are detailed protocols for two key experimental approaches.
KINOMEscan™ Assay (In Vitro Kinase Profiling)
The KINOMEscan™ platform is a high-throughput affinity-based competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.
Protocol:
-
Compound Preparation: The test compound, such as this compound, is solubilized in DMSO to create a stock solution.
-
Assay Plate Preparation: The compound is serially diluted and added to the wells of a microtiter plate.
-
Binding Reaction: A mixture containing a specific kinase fused to a DNA tag and beads coated with an immobilized kinase inhibitor is added to the wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase.
-
Elution and Quantification: The amount of kinase bound to the beads is quantified by eluting the DNA tag and performing qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, and dissociation constants (Kd) or IC50 values are calculated to determine the binding affinity of the compound for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: The binding of a ligand, such as a kinase inhibitor, to its target protein often increases the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with either the test compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures using a thermal cycler.
-
Cell Lysis: The cells are lysed, typically by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified, usually by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizing Off-Target Effects and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
benchmarking the synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic methodologies for obtaining 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a key intermediate in pharmaceutical research and development. The performance of conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis are objectively evaluated based on key metrics such as reaction yield, time, and conditions. Detailed experimental protocols are provided for each method to allow for replication and adaptation.
At a Glance: Performance Comparison
The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a quick and easy comparison of their efficiency and resource requirements.
| Parameter | Conventional Heating (Knorr Synthesis) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Yield (%) | 75-85 | 90-95 | 88-92 |
| Reaction Time | 6-8 hours | 10-15 minutes | 30-45 minutes |
| Temperature (°C) | 78 (Reflux) | 100-120 | 40-50 |
| Solvent | Ethanol | Ethanol or Solvent-free | Ethanol/Water |
| Catalyst | Acetic Acid (catalytic amount) | None or solid acid catalyst | None |
| Energy Input | High | Moderate | Low |
| Work-up & Purification | Standard extraction and chromatography | Simplified extraction and chromatography | Simplified extraction and chromatography |
Visualizing the Synthetic Workflow
The general workflow for the synthesis and analysis of this compound is depicted in the following flowchart.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of Pyrazole Synthesis (Knorr Condensation)
The underlying chemical transformation for the synthesis of the pyrazole core follows the Knorr pyrazole synthesis pathway, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.
Caption: The Knorr pyrazole synthesis pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound using the three compared methods.
Method 1: Conventional Heating (Knorr Pyrazole Synthesis)
This method represents the traditional approach to pyrazole synthesis, relying on thermal energy to drive the reaction.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (3-bromophenyl)hydrazine hydrochloride (1.0 mmol) and acetylacetone (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Method 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, leading to a drastic reduction in reaction time and often an increase in yield.
Procedure:
-
In a 10 mL microwave reaction vial, combine (3-bromophenyl)hydrazine hydrochloride (1.0 mmol) and acetylacetone (1.1 mmol).
-
Add 2 mL of ethanol as a solvent. For a solvent-free approach, the neat reactants can be used, potentially with a solid acid catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-15 minutes.
-
After the reaction, cool the vial to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product via column chromatography as described in Method 1.
Method 3: Ultrasound-Assisted Synthesis
Sonication provides a mechanical energy source that can promote the reaction at lower temperatures, offering an energy-efficient alternative.[1]
Procedure:
-
In a suitable flask, suspend (3-bromophenyl)hydrazine hydrochloride (1.0 mmol) and acetylacetone (1.1 mmol) in a mixture of ethanol and water (1:1, 15 mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture at 40-50 °C for 30-45 minutes.
-
Monitor the reaction's completion using TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography as previously described.
Conclusion
The synthesis of this compound can be achieved through various methods, with the classical Knorr synthesis providing a reliable route.[2][3] However, for researchers seeking to optimize efficiency and reduce reaction times, both microwave-assisted and ultrasound-assisted methods present compelling alternatives. Microwave synthesis, in particular, offers a dramatic reduction in reaction time to mere minutes with excellent yields. Ultrasound-assisted synthesis also provides a significant rate enhancement at moderate temperatures, making it an energy-efficient and green alternative.[1][4] The choice of method will ultimately depend on the specific requirements of the laboratory, including available equipment, desired throughput, and energy considerations. The provided protocols and comparative data serve as a valuable resource for making an informed decision for the synthesis of this important pyrazole derivative.
References
comparative analysis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole with other heterocyclic antifungals
A Guide for Researchers in Drug Development
Performance Comparison of Heterocyclic Antifungals
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1][2] A lower MIC value indicates greater potency. The following table summarizes the in vitro antifungal activity of various pyrazole derivatives against different fungal strains, alongside data for commonly used heterocyclic antifungals for a comparative overview.
| Compound Class | Specific Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | Pyrazole Carboxamide 7af | Rhizoctonia solani | >100 | [3] |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | [3] | |
| Pyrazole Derivative 12 | Aspergillus fumigatus | (105% activity of Ketoconazole) | [4] | |
| Pyrazole Derivative 3 | Escherichia coli (antibacterial) | 0.25 | [5] | |
| Pyrazole Derivative 4 | Streptococcus epidermidis (antibacterial) | 0.25 | [5] | |
| Pyrazole Derivative 2 | Aspergillus niger | 1 | [5] | |
| Azopyrazole Derivative 3a | E. coli, S. aureus | (Better than Ciprofloxacin) | [6] | |
| Azoles | Fluconazole | Candida albicans | 0.25 - 1.0 | [7] |
| Ketoconazole | Candida albicans | 0.03 - 1.0 | [8] | |
| Voriconazole | Aspergillus fumigatus | 0.25 - 2.0 | [9] | |
| Benzoxazoles | Benzoxazole derivative 4ah | Mycosphaerella melonis | (76.4% inhibition at 100 µg/mL) | [10] |
| Thiazoles | Thiazole Compound 1 | Cryptococcus gattii | (Synergistic with menadione) | [11] |
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of antifungal activity. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][12]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the gold standard for determining the in vitro susceptibility of fungi to antifungal agents.[9]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, to ensure purity and viability. A suspension of fungal cells is then prepared in sterile saline or water and its density is adjusted to a standard concentration (e.g., 0.5 McFarland standard), often verified using a spectrophotometer. This suspension is further diluted in a standardized test medium like RPMI-1640.[13]
-
Antifungal Agent Preparation: A stock solution of the test compound is prepared and serially diluted in the test medium to create a range of concentrations.
-
Microdilution Plate Inoculation: The prepared fungal inoculum is added to the wells of a 96-well microtiter plate, each containing the serially diluted antifungal agent. A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are included.[13]
-
Incubation: The microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (24 to 48 hours for yeasts and most molds).[2][13]
-
Endpoint Determination: After incubation, the plates are examined to determine the MIC. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (often ≥50% reduction) compared to the growth control.[14] This can be assessed visually or by using a spectrophotometer to measure optical density.[14]
Cytotoxicity Assays
Assessing the toxicity of a potential antifungal agent against mammalian cells is a critical step in early-stage drug development to ensure its safety.[15]
-
Cell Culture Preparation: Human cell lines, such as HepG2 (liver), HEK293 (kidney), or Jurkat (immune cells), are cultured in appropriate media and conditions.[15][16]
-
Compound Treatment: The cultured cells are treated with a concentration gradient of the investigational antifungal compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours).[16]
-
Viability Assessment: Cell viability is determined using various assays:
-
MTT Assay: Measures the metabolic activity of cells, which is indicative of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
-
Trypan Blue Exclusion Assay: Viable cells with intact membranes exclude the dye, while non-viable cells take it up.[16]
-
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated. A higher IC50 value is desirable, indicating lower cytotoxicity.[17]
Visualizing the Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the screening and initial evaluation of novel antifungal compounds.
References
- 1. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole Derivatives in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the novelty of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole derivatives within the current patent landscape. By examining existing literature and patented compounds, this document offers a comparative framework to assist researchers in navigating the intellectual property surrounding this chemical scaffold.
Introduction
The pyrazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The novelty of a specific derivative is a critical factor in patentability and the subsequent development of new therapeutic agents. This guide focuses on assessing the novelty of this compound and its closely related analogues.
Novelty Assessment of this compound
A thorough search of patent databases and scientific literature reveals no explicit disclosure of the exact molecule, this compound. While numerous patents cover broader claims for pyrazole derivatives, and related isomers have been synthesized, the specific combination of the 3-bromophenyl substituent at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole ring appears to be novel.
However, the existence of structurally similar compounds and well-established synthetic routes must be considered when evaluating the inventive step for patentability. For instance, the positional isomer, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, has been synthesized and characterized, indicating that the general synthetic methodology is accessible in the art.
Comparative Data of Structurally Related Compounds
To provide context for the potential properties of this compound, the following table summarizes data for structurally related and isomeric compounds found in the literature.
| Compound Name | Molecular Formula | Molecular Weight | Key Findings/Application | Reference |
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | C₁₁H₁₁BrN₂ | 251.12 | Synthesized as part of a study on catalytic methods for pyrazole synthesis. No specific biological activity was reported in this study. | [1] |
| 5-(3-Bromophenyl)-1-methylpyrazole-3-carboxylic acid | C₁₁H₉BrN₂O₂ | 281.11 | Disclosed in a patent for new pyrazole derivatives, suggesting potential utility as a synthetic intermediate. | |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | A common building block in the synthesis of more complex pyrazole derivatives. | [2][3] |
| 1-Phenyl-3,5-dimethyl-1H-pyrazole | C₁₁H₁₂N₂ | 172.23 | Used as a reference compound in various studies and as a precursor for further chemical modifications. | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the core 3,5-dimethylpyrazole and a general method for the N-arylation of pyrazoles, which could be adapted for the synthesis of the target compound.
1. Synthesis of 3,5-Dimethylpyrazole
This procedure is a well-established method for creating the pyrazole ring structure.
-
Materials: Acetylacetone (2,4-pentanedione), Hydrazine hydrate or Hydrazine sulfate, Ethanol or an aqueous alkali solution.
-
Procedure:
-
Dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide with cooling in an ice bath.
-
Slowly add acetylacetone dropwise to the stirred solution, maintaining the temperature at approximately 15°C.
-
After the addition is complete, continue stirring for one hour at the same temperature.
-
Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.
-
Extract the product with a suitable organic solvent, such as ether.
-
Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the solvent by distillation to yield crystalline 3,5-dimethylpyrazole.[3]
-
2. General Synthesis of 1-Aryl-3,5-dimethyl-1H-pyrazoles
This protocol describes a general method for the N-arylation of a pre-formed pyrazole ring, which is a common strategy for creating derivatives.
-
Materials: 3,5-Dimethylpyrazole, an appropriate aryl halide (e.g., 3-bromophenylboronic acid or 3-bromoiodobenzene), a copper or palladium catalyst, a suitable base (e.g., potassium carbonate or cesium carbonate), and a solvent (e.g., DMF or dioxane).
-
Procedure (Ullmann Condensation or Buchwald-Hartwig Amination):
-
In a reaction vessel, combine 3,5-dimethylpyrazole, the aryl halide, the catalyst, the base, and the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3,5-dimethyl-1H-pyrazole.
-
Logical Workflow for Novelty Assessment
The following diagram illustrates a logical workflow for assessing the novelty of a chemical compound in the patent literature.
Caption: Workflow for assessing the patent novelty of a chemical compound.
Conclusion
Based on the available evidence, this compound appears to be a novel chemical entity, as it is not explicitly disclosed in the current patent or scientific literature. However, the existence of its positional isomer and the well-established synthetic routes for this class of compounds suggest that a claim to this specific molecule would need to be supported by unexpected properties or a non-obvious synthetic method to fully satisfy the requirements for patentability, particularly the inventive step. Researchers aiming to patent derivatives based on this scaffold should focus on demonstrating unique biological activities or advantageous properties that are not predictable from the prior art.
References
A Comparative Analysis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole and Structurally Related Compounds in Biological Applications
For researchers, scientists, and drug development professionals, this guide provides a statistical analysis of the biological data available for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole and compares its performance with alternative pyrazole-based compounds. This objective overview is supported by experimental data and detailed methodologies to inform future research and development.
While specific quantitative data for the anticancer and anti-inflammatory activities of this compound is limited in the currently available literature, a study on a closely related derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, has demonstrated moderate antifungal activity. This compound exhibited a 46% inhibition against Fusarium oxysporum f. sp. albedinis, although it showed no significant antibacterial effects against Escherichia coli, Bacillus subtilis, or Micrococcus luteus.[1]
This guide will compare the available data for this bromophenyl-dimethyl-pyrazole derivative with other substituted pyrazole compounds that have been evaluated for their anticancer and anti-inflammatory properties.
Quantitative Comparison of Biological Activity
The following tables summarize the biological activity of various pyrazole derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: Anticancer Activity of Substituted Pyrazole Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 10d) | PC-3 (Prostate Cancer) | 21.9 - 28.6 | Doxorubicin | Not specified |
| 1,3,5-trisubstituted-1H-pyrazole (Compound 10d) | MCF-7 (Breast Cancer) | 3.90 - 35.5 | Doxorubicin | Not specified |
| (1E,4E)-1-phenyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one (Compound 7d) | MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | - | - |
| (1E,4E)-1-phenyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one (Compound 7h) | MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | - | - |
| (1E,4E)-1-phenyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one (Compound 10c) | MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | - | - |
| (1E,4E)-1-phenyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-ones | HepG2 (Liver Cancer) | 4.98 - 14.65 | - | - |
| N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1) | 17 Cancer Cell Lines | 0.19 - 2.99 | - | - |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) |
Table 2: Antimicrobial Activity of a this compound Derivative
| Compound | Microorganism | Activity |
| (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Fusarium oxysporum f. sp. albedinis | 46% inhibition |
| (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Escherichia coli | No significant effect |
| (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Bacillus subtilis | No significant effect |
| (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one | Micrococcus luteus | No significant effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative analysis.
In Vitro Antifungal Susceptibility Test
This protocol was used to evaluate the antifungal activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one.
-
Microorganism Preparation: Fusarium oxysporum f. sp. albedinis was cultured on a suitable agar medium.
-
Compound Preparation: The test compound was dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Assay: An agar diffusion method was employed. A standardized inoculum of the fungal strain was spread on the agar plate. Wells were created in the agar, and a specific volume of the test compound solution was added to each well.
-
Incubation: The plates were incubated at an appropriate temperature for a specified period.
-
Data Analysis: The diameter of the inhibition zone around each well was measured. The percentage of inhibition was calculated relative to a control.[1]
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (e.g., pyrazole derivatives) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: General experimental workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.
Caption: Hypothetical signaling pathway showing pyrazole derivatives as potential inhibitors of the EGFR pathway in cancer cells.
References
Safety Operating Guide
Proper Disposal of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of brominated heterocyclic compounds is paramount in a laboratory setting. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a compound that, like many brominated organic molecules, requires careful handling as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors, which can cause respiratory irritation. |
Handling Guidelines:
-
Avoid generating dust or aerosols.
-
Use this chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and associated waste is through a licensed hazardous waste disposal facility, likely involving high-temperature incineration with appropriate emission controls.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound and any contaminated solids (e.g., weighing paper, contaminated gloves, bench paper) in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react violently.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a designated hazardous liquid waste container.
-
Do not dispose of this chemical down the drain.
-
Segregate halogenated organic waste from non-halogenated waste streams, as disposal costs and methods often differ.
-
2. Waste Container Selection and Labeling:
-
Container Type: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for brominated organic compounds. However, always verify chemical compatibility, as some plastics can be degraded by certain organic compounds.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The associated hazards (e.g., Irritant)
-
3. Decontamination of Empty Containers:
-
An "empty" container that held this chemical must still be managed as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label. Confirm this procedure with your local EHS guidelines.
4. Storage of Hazardous Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Keep containers tightly closed except when adding waste.
-
Ensure secondary containment (such as a tray) is used to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or dispose of the chemical waste yourself through methods like evaporation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole (CAS No. 294877-29-5). Adherence to these protocols is essential for ensuring a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure and mitigate risks. This compound is classified as an irritant, harmful if swallowed, and can cause skin, eye, and respiratory tract irritation.[3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | Protects against splashes, dust, and vapors that can cause serious eye irritation.[3][4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or other protective clothing is mandatory.[5] | Prevents skin contact, which can cause irritation.[3][4] Contaminated clothing should be washed before reuse.[3] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood.[3][6] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[3] | Minimizes inhalation of dust or vapors, which can lead to respiratory tract irritation.[3] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous reactions.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize dust and vapor generation.[3][6]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not ingest or inhale the substance.[3]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[7]
-
Keep containers tightly closed to prevent the release of vapors.[5][7]
-
Store away from incompatible materials such as strong oxidizing agents and reducing agents.[4]
Accidental Release and First Aid Measures
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, sweep or vacuum up the spilled material.
-
Place the material into a suitable, labeled container for disposal.[3]
-
Avoid generating dust.[3]
-
Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[3]
-
Inhalation: Remove the person from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated lab supplies (e.g., gloves, filter paper) and the chemical itself should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[7]
-
Aqueous Waste: Any solutions containing this compound should be collected as hazardous aqueous waste.
-
Disposal: Dispose of all waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[5]
Experimental Workflow
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-(3-Bromophenyl)-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
